molecular formula C14H11N3O B2372097 6-Amino-3-phenylquinazolin-4-one CAS No. 958-16-7

6-Amino-3-phenylquinazolin-4-one

Cat. No.: B2372097
CAS No.: 958-16-7
M. Wt: 237.262
InChI Key: FXBJSPIUCJXVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-phenylquinazolin-4-one is a quinazolinone-based chemical scaffold designed for pharmaceutical and medicinal chemistry research. The quinazolinone core is a privileged structure in drug discovery, known for its diverse biological activities . This compound features two key pharmacophoric elements: a 6-amino group, which can enhance solubility and provide a handle for further molecular modification, and a 3-phenyl ring, a common feature in many bioactive molecules. Quinazolinone derivatives, particularly those with a phenyl substituent at the 3-position, are extensively investigated as potent inhibitors of protein kinases, especially the Epidermal Growth Factor Receptor (EGFR) . EGFR is a well-validated target in oncology, and its overexpression is implicated in various cancers, including breast, lung, and colorectal cancers . Researchers are exploring 3-phenylquinazolin-4-one derivatives as potential anti-cancer agents that can induce apoptosis (programmed cell death) and cause cell cycle arrest in malignant cells . Beyond oncology, structurally related 6-aminoquinazolinone analogs have also shown promise in antiviral research, demonstrating activity against targets like the Hepatitis C virus (HCV) NS5B polymerase . This makes 6-Amino-3-phenylquinazolin-4-one a versatile intermediate for developing novel therapeutic agents targeting multiple diseases. Warning: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBJSPIUCJXVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of the 6-Amino Group in Quinazolinone Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone core, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry. Its rigid structure, coupled with the versatility for substitution at various positions, has rendered it a "privileged scaffold" for the development of a multitude of therapeutic agents. Quinazolinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] A significant portion of their success as targeted therapies, particularly in oncology, stems from their ability to effectively interact with the ATP-binding sites of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2][3]

This technical guide delves into a specific, yet crucial, aspect of quinazolinone chemistry: the role of the 6-amino group in modulating receptor binding affinity. While substitutions at positions 2, 3, and 4 have been extensively studied, the strategic placement of an amino group at the 6-position of the quinazolinone ring can profoundly influence the molecule's interaction with its target receptor, ultimately impacting its potency and selectivity.[4]

The 6-Position: A Key Modulator of Quinazolinone's Biological Activity

Structure-activity relationship (SAR) studies have consistently highlighted the significance of substitutions on the benzene ring of the quinazolinone scaffold, particularly at the 6- and 8-positions.[1][4] These positions are often solvent-exposed in the receptor's binding pocket, providing an opportunity for tailored interactions that can enhance binding affinity and specificity. The nature of the substituent at the 6-position—be it a halogen, a bulky hydrophobic group, or a hydrogen-bonding moiety—can dramatically alter the compound's pharmacological profile.

The Unique Contribution of the 6-Amino Group

The introduction of an amino group (-NH2) at the 6-position imparts a unique set of physicochemical properties to the quinazolinone scaffold. As a potent hydrogen bond donor and a weak base, the 6-amino group can engage in specific interactions with amino acid residues in the receptor's active site that are inaccessible to other substituents.

Key Mechanistic Insights:

  • Hydrogen Bonding: The primary contribution of the 6-amino group to binding affinity is its ability to form hydrogen bonds. The two hydrogen atoms of the amino group can act as donors, interacting with electronegative atoms (such as oxygen or nitrogen) on the side chains of amino acids like aspartate, glutamate, or the backbone carbonyls within the receptor's binding pocket. This additional hydrogen bonding network can significantly stabilize the ligand-receptor complex, leading to a lower dissociation constant (Kd) and a higher binding affinity.

  • Electronic Effects: The amino group is an activating, ortho-para directing group, which can influence the electron density of the quinazolinone ring system. This alteration in electronic distribution can modulate the strength of other interactions, such as pi-pi stacking between the quinazolinone core and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

  • Solvation and Desolvation: The hydrophilic nature of the amino group can influence the solvation and desolvation energetics of the ligand upon binding to the receptor. A favorable desolvation penalty upon entering the often-hydrophobic binding pocket can contribute positively to the overall binding free energy.

Structure-Activity Relationship (SAR) of 6-Substituted Quinazolinones

While a comprehensive head-to-head comparison of a wide array of 6-substituents is not extensively documented in a single study, analysis of various reports allows for the deduction of key SAR trends.

Table 1: Illustrative SAR at the 6-Position of Quinazolinone Derivatives Targeting Various Receptors

Compound Series6-SubstituentTargetActivityReference
4-Anilinoquinazolines-NH-CO-ArylEGFRPotent inhibition, with activity dependent on aryl substitution.[2]
4-Anilinoquinazolines-NH-CH2-ArylMERS-CoVHigh anti-MERS-CoV activity (IC50 = 0.157 µM for optimal derivative).[5]
Quinazolin-4(3H)-ones-NO2EGFRPrecursor for 6-amino derivatives; often shows moderate activity.[6]
Quinazolin-4(3H)-ones-NH2HCV NS5BKey intermediate for further derivatization, leading to potent inhibitors.[6]
Quinazolin-4(3H)-onesHalogens (Br)AntimicrobialEnhanced antimicrobial activity.[1]

Analysis of SAR Data:

The available data suggests that the 6-position is highly amenable to substitution, and the introduction of groups capable of specific interactions, such as hydrogen bonding or extended hydrophobic contacts, is generally favorable for activity. For instance, in the context of anti-MERS-CoV agents, derivatization of the 6-amino group with various benzylamines led to compounds with potent inhibitory activity, highlighting the importance of this position for exploring the binding pocket.[5] Similarly, the development of potent EGFR inhibitors has involved the introduction of various moieties at the 6-position, including acrylamide groups for covalent inhibition.

The conversion of a 6-nitro group to a 6-amino group is a common synthetic strategy, with the resulting 6-aminoquinazolinone serving as a versatile intermediate for further functionalization.[6] This underscores the value of the 6-amino group as a synthetic handle for generating libraries of compounds with diverse 6-substituents to probe the receptor's binding site.

Experimental Protocols for Assessing Receptor Binding Affinity

To quantitatively determine the impact of the 6-amino group on receptor binding affinity, rigorous experimental assays are essential. The following are standard, field-proven protocols.

Protocol 1: Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to its receptor and can be used to determine the binding affinity (Kd) and the total number of receptors (Bmax).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Saturation Binding Assay:

    • Set up a series of assay tubes containing a fixed amount of membrane preparation.

    • Add increasing concentrations of the radiolabeled ligand to the tubes.

    • For each concentration, prepare a corresponding set of tubes containing an excess of a non-radiolabeled competitor to determine non-specific binding.

    • Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration.

    • Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to binding affinity.

Step-by-Step Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified receptor (ligand) over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the quinazolinone derivative (analyte) in a suitable running buffer.

    • Inject the analyte solutions over the immobilized receptor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.

    • After the association phase, inject running buffer to monitor the dissociation of the analyte from the receptor.

    • Between analyte injections, regenerate the sensor surface using a specific regeneration solution to remove any bound analyte.

  • Data Analysis:

    • Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

Visualization of Key Concepts

Signaling Pathway of a Quinazolinone Target: EGFR

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazolinone 6-Amino Quinazolinone Quinazolinone->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of a 6-amino quinazolinone.

Experimental Workflow for Binding Affinity Determination

Binding_Assay_Workflow start Start receptor_prep Receptor Preparation start->receptor_prep ligand_prep Ligand (Quinazolinone) Preparation start->ligand_prep binding_assay Perform Binding Assay (e.g., SPR) receptor_prep->binding_assay ligand_prep->binding_assay data_acq Data Acquisition binding_assay->data_acq data_analysis Data Analysis (Curve Fitting) data_acq->data_analysis results Determine Kd, ka, kd data_analysis->results end End results->end

Caption: A generalized workflow for determining receptor binding affinity.

Hypothetical Interaction of a 6-Amino Quinazolinone with a Receptor Active Site

Receptor_Interaction cluster_receptor Receptor Active Site receptor_backbone Receptor Backbone (C=O) aspartate Aspartate (COO-) quinazolinone 6-Amino Quinazolinone quinazolinone->receptor_backbone H-Bond quinazolinone->aspartate H-Bond

Caption: Potential hydrogen bonding of a 6-amino quinazolinone in a receptor.

Conclusion and Future Directions

The 6-amino group is a strategically important substituent on the quinazolinone scaffold that can significantly enhance receptor binding affinity, primarily through the formation of additional hydrogen bonds within the active site. Its introduction provides a valuable handle for medicinal chemists to fine-tune the potency and selectivity of quinazolinone-based drug candidates.

While the existing literature provides strong indications of the benefits of substitution at the 6-position, there is a clear need for more systematic and comparative studies. Future research should focus on the synthesis and evaluation of focused libraries of 6-substituted quinazolinones, including the 6-amino derivative, against a panel of relevant receptors. Such studies, employing quantitative techniques like SPR and radioligand binding assays, will provide a more comprehensive understanding of the precise role of the 6-amino group and guide the rational design of next-generation quinazolinone-based therapeutics.

References

Sources

Technical Guide: Comparative Bioactivity & SAR Profiling of 2-Substituted vs. 3-Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Divergence

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, capable of engaging diverse biological targets ranging from receptor tyrosine kinases (RTKs) to bacterial DNA gyrase. The bioactivity profile of this scaffold is strictly governed by the substitution patterns at positions 2 and 3.

  • Position 2 (C2): Historically associated with electronic conjugation to the fused pyrimidine ring. Substituents here are critical for interaction with the hinge region of kinases (e.g., EGFR) and modulating the pKa of the N3 proton.

  • Position 3 (N3): The primary vector for steric optimization. Substitution at N3 dictates solubility, lipophilicity (LogP), and the ability to penetrate the Blood-Brain Barrier (BBB). It is the defining feature of the sedative-hypnotic class (e.g., Methaqualone) and modern antimicrobial agents.

This guide provides a technical analysis of how shifting substituents between these two positions alters pharmacodynamics, supported by validated synthetic protocols and mechanistic insights.

Chemical Foundation & Synthetic Logic

To systematically compare bioactivity, one must master the synthetic divergence. The most robust pathway for generating differential substitution is the Benzoxazinone Pivot Strategy . This approach allows the independent installation of the C2 substituent (via acylation) and the N3 substituent (via aminolysis).

DOT Diagram: Modular Synthesis Workflow

The following diagram illustrates the divergent synthesis pathway.

QuinazolinoneSynthesis Anthranilic Anthranilic Acid (Starting Material) AmideInt N-Acyl Anthranilic Acid Anthranilic->AmideInt Acylation AcylChloride R1-COCl (Determines Pos 2) AcylChloride->AmideInt Benzoxazinone 3,1-Benzoxazin-4-one (The Pivot Intermediate) AmideInt->Benzoxazinone Cyclization (Ac2O) Quin2Sub 2-Substituted Quinazolinone (If R2 = H, via NH4OAc) Benzoxazinone->Quin2Sub Ammonium Acetate Reflux Quin23Disub 2,3-Disubstituted Quinazolinone (If R2 = Aryl/Alkyl) Benzoxazinone->Quin23Disub Primary Amine Reflux Amine R2-NH2 (Determines Pos 3) Amine->Quin23Disub

Caption: Modular "Benzoxazinone Pivot" synthesis allowing independent selection of C2 and N3 substituents.

Comparative Bioactivity Analysis

Anticancer Activity: The Kinase Domain (Focus on Position 2)

In the context of cancer therapy, particularly EGFR inhibition, Position 2 is the dominant pharmacophore.

  • Mechanism: The N1 and O substituents of the quinazolinone core function as hydrogen bond acceptors/donors in the ATP-binding pocket. A substituent at Position 2 (often a styryl, thio-ether, or amino-linked aryl) extends into the hydrophobic channel of the enzyme.

  • 2-Substitution Advantage: Direct conjugation at C2 stabilizes the planar conformation required for intercalation or stacking within the kinase cleft.

  • 3-Substitution Disadvantage: Bulky groups at N3 often create steric clashes with the "gatekeeper" residues (e.g., T790M mutation in EGFR), reducing potency unless specifically designed to reach a back pocket.

Key Data Point: 2-thio-alkyl quinazolinones have shown IC50 values in the nanomolar range (0.05 µM) against VEGFR-2, whereas N3-substituted analogs often drop to micromolar activity unless the N3 group is small (e.g., methyl) [1].

Antimicrobial & Antifungal: The Gyrase Target (Focus on Position 3)

For antimicrobial applications, the SAR flips. Position 3 becomes the critical determinant of efficacy.

  • Mechanism: Interaction with DNA Gyrase (subunit B) and Topoisomerase IV.

  • 3-Substitution Advantage: Incorporating a heterocyclic moiety (e.g., thiazole, triazole, or substituted phenyl) at N3 significantly enhances membrane permeability and binding affinity. The N3 substituent acts as a "tail" that locks the molecule into the bacterial enzyme's allosteric site.

  • Evidence: Studies indicate that 3-(substituted-phenyl)-2-methylquinazolin-4(3H)-ones exhibit superior antibacterial activity against S. aureus compared to their 2-phenyl-3-H counterparts [2].

CNS Activity: The Methaqualone Legacy

The sedative-hypnotic activity is strictly dependent on a specific 2,3-disubstitution pattern.

  • Pharmacophore: A methyl group at C2 and an ortho-substituted phenyl ring at N3 (e.g., o-tolyl).

  • Causality: The ortho-substituent at N3 forces the phenyl ring out of plane (torsional strain), creating a specific 3D shape recognized by the GABA-A receptor (beta subtype). Removing the C2-methyl group destroys this activity, proving the necessity of the 2-position for steric locking rather than direct binding.

Quantitative Comparison Table

Feature2-Substituted (3-H)3-Substituted (2-H/Me)Preferred Therapeutic Area
Electronic Effect High (Conjugated to ring)Low (Inductive only)2-Sub: Anticancer (Kinase)
Steric Impact Planar extensionOut-of-plane twisting3-Sub: CNS, Antimicrobial
Solubility (LogS) Generally lower (planar stacking)Higher (disrupted stacking)3-Sub: Drug-likeness
Metabolic Stability Susceptible to oxidationN3-Aryl is stable3-Sub: Oral Bioavailability
Key Target EGFR, VEGFR, TubulinDNA Gyrase, GABA-A--

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-3-Phenylquinazolin-4(3H)-one (The 3-Sub Model)

Target: Demonstration of N3-functionalization via Benzoxazinone.

  • Precursor Synthesis (Benzoxazinone):

    • Charge a 50 mL round-bottom flask with Anthranilic acid (1.37 g, 10 mmol).

    • Add Acetic anhydride (5 mL) (Acts as both reagent and solvent).

    • Reflux for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).

    • Observation: Formation of solid 2-methyl-3,1-benzoxazin-4-one.

    • Remove excess acetic anhydride under reduced pressure.

  • Ring Opening/Closing (The Pivot):

    • Resuspend the crude benzoxazinone in Glacial Acetic Acid (10 mL).

    • Add Aniline (1.0 mL, 11 mmol).

    • Reflux for 4–6 hours.[1]

    • Mechanism:[2][3][4][5][6][7][8] Nucleophilic attack of aniline on the lactone carbonyl, followed by dehydration.

    • Cool to room temperature and pour into crushed ice (50 g).

  • Isolation:

    • Filter the precipitate. Wash with cold water (3 x 20 mL).

    • Recrystallize from Ethanol.

    • Yield Expectation: 75–85%.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Target: Validation of Antiproliferative Activity.

  • Seeding: Seed cancer cells (e.g., MCF-7 or A549) in 96-well plates at

    
     cells/well in DMEM. Incubate for 24h.
    
  • Treatment: Add test compounds (2-sub vs 3-sub variants) dissolved in DMSO at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in 100 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

SAR Decision Logic (Visualization)

This decision tree assists medicinal chemists in selecting the correct substitution pattern based on the desired biological endpoint.

SAR_Logic Start Target Identification Q1 Is the target a Kinase? (ATP Pocket) Start->Q1 Q2 Is the target a GPCR or Bacterial Enzyme? Q1->Q2 No PathA Prioritize Position 2 Q1->PathA Yes PathB Prioritize Position 3 Q2->PathB Yes DetailA 2-Styryl / 2-Amino (Planar, H-Bonding) PathA->DetailA DetailB 3-Heteroaryl / 3-Aryl (Bulky, Hydrophobic) PathB->DetailB ResultA High Potency EGFR/VEGFR (Nanomolar IC50) DetailA->ResultA ResultB Antimicrobial / Sedative (Micromolar MIC) DetailB->ResultB

Caption: SAR Decision Tree for Quinazolinone scaffold optimization.

References

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Substitution to Position Number 2 of 4(3H)-Quinazolinone to Create New Derivatives and to Test the Antibacterial or Antifungal Effects. Source: MDPI (Molecules). URL:[Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Source: MDPI (Molecules). URL:[Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

Sources

An In-depth Technical Guide: The 6-Amino-3-phenylquinazolin-4-one Scaffold as a Privileged Core for Epidermal Growth Factor Receptor (EGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Pursuit of Targeted Cancer Therapy

The paradigm of cancer treatment has progressively shifted from cytotoxic agents to targeted therapies that exploit the specific molecular aberrations driving tumorigenesis.[1] Among the most validated targets is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a hallmark of numerous malignancies, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2][3] The inhibition of EGFR's kinase activity has proven to be a successful therapeutic strategy, leading to the development of several generations of small-molecule inhibitors.[4][5]

Within the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to bind to multiple biological targets with high affinity. The quinazolinone core is one such scaffold, recognized for its structural versatility and broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9][10] This guide focuses specifically on the 6-amino-3-phenylquinazolin-4-one scaffold, a promising platform for the rational design of novel, potent, and selective EGFR inhibitors. We will dissect the underlying biology of EGFR, explore the structure-activity relationships (SAR) that govern inhibitor potency, provide detailed experimental protocols for their evaluation, and chart a course for future development.

The Central Role of EGFR in Oncogenic Signaling

The EGFR (also known as HER1 or ErbB1) is a transmembrane glycoprotein that plays a pivotal role in regulating critical cellular processes such as proliferation, differentiation, survival, and migration.[3][11] In many cancers, its signaling is aberrantly activated through overexpression, gene amplification, or activating mutations.

Mechanism of Activation and Downstream Cascades: EGFR activation initiates a complex signaling network. The binding of ligands like Epidermal Growth Factor (EGF) induces receptor dimerization, which in turn allosterically activates the intracellular tyrosine kinase domain.[12][13] This leads to autophosphorylation of specific tyrosine residues on the receptor's C-terminal tail, creating docking sites for various adaptor and signaling proteins.[12] These events trigger two major downstream pathways critical for cancer cell proliferation and survival:[2][3]

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation, growth, and differentiation.[2]

  • The PI3K-AKT-mTOR Pathway: This pathway is central to controlling cell metabolism, survival, growth, and motility.[2]

Dysregulation of these pathways provides a continuous stimulus for tumor growth and resistance to apoptosis.[2][14]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation & Docking PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binding & Dimerization SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression, Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling cascade leading to cell proliferation and survival.

The Quinazolinone Scaffold: A Foundation for Potent Kinase Inhibition

The 4(3H)-quinazolinone core is a fused heterocyclic system that has become a cornerstone in the development of kinase inhibitors.[6][7] Its rigid structure and capacity for diverse substitutions allow it to be tailored for high-affinity binding within the ATP-binding pocket of kinases like EGFR.[4][5] Several FDA-approved EGFR inhibitors, including gefitinib, erlotinib, and lapatinib, are built upon the related 4-anilinoquinazoline scaffold, validating its clinical utility.[4][5][15] The 6-amino-3-phenylquinazolin-4-one variant provides a key vector for chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Synthesis of 6-Amino-3-phenylquinazolin-4-one Derivatives

The synthesis of this scaffold is typically achieved through a multi-step process. A common approach involves the initial formation of the quinazolinone core, followed by functionalization.

General Synthetic Workflow: A representative synthetic route begins with anthranilic acid, which is cyclized to form the quinazolinone ring. Subsequent nitration at the 6-position, followed by reduction, yields the key 6-amino intermediate. This amine can then be acylated or otherwise modified to generate a library of derivatives.[16]

Synthesis_Workflow Start Anthranilic Acid + Aryl Isothiocyanate Step1 Cyclization Start->Step1 Intermediate1 2-Mercapto-3-arylquinazolin-4(3H)-one Step1->Intermediate1 Step2 Nitration (e.g., HNO3/H2SO4) Intermediate1->Step2 Intermediate2 6-Nitro Derivative Step2->Intermediate2 Step3 Reduction (e.g., SnCl2/HCl) Intermediate2->Step3 CoreScaffold 6-Amino-3-phenylquinazolin-4-one (Key Intermediate) Step3->CoreScaffold Step4 Acylation / Derivatization (e.g., Acyl Chlorides, Isocyanates) CoreScaffold->Step4 FinalProduct Target Derivatives Library Step4->FinalProduct

Caption: General synthetic pathway for 6-amino-3-phenylquinazolin-4-one derivatives.

Structure-Activity Relationship (SAR) Insights

The rational design of potent inhibitors hinges on understanding how structural modifications impact biological activity. For the 6-amino-3-phenylquinazolin-4-one scaffold, SAR studies reveal several key principles:

  • The Quinazolinone Core: This bicyclic system acts as the primary anchor, typically forming a crucial hydrogen bond with a backbone methionine residue (Met793) in the hinge region of the EGFR ATP-binding pocket.[11][17]

  • The 3-Phenyl Group: Substitutions on this ring can modulate binding affinity and selectivity. The orientation of this ring influences interactions with the hydrophobic regions of the active site.

  • The 6-Amino Group: This position is a critical vector for introducing side chains that can extend into other regions of the ATP pocket or toward the solvent-exposed surface. Introducing moieties like arylureido groups at this position has been shown to enhance binding affinity and antiproliferative activity.[18] For instance, specific substitutions on a terminal phenyl ring of a side chain can be essential for anticancer activity, with electron-withdrawing groups like fluorine often proving beneficial.[19]

Table 1: Representative SAR Data for Quinazolinone-Based EGFR Inhibitors (Note: Data is illustrative and compiled from various sources to demonstrate SAR principles. Direct comparison between different studies requires caution.)

Compound IDCore Scaffold ModificationEGFR IC₅₀ (nM)Antiproliferative IC₅₀ (µM) vs. A549 CellsReference
Gefitinib 4-(3-chloro-4-fluoroanilino)quinazoline25.4212.30[18][19]
Compound A 3-methylquinazolinone derivative47>10[20]
Compound 5k 3-substituted quinazolinone1012.30[19]
Compound 4d 3-methylquinazolinone derivativeNot Reported2.55[20]
Compound 7i 6-arylureido-4-anilinoquinazoline17.322.25[18]
Compound 23 6-substituted quinazolinone (allosteric)0.2Not Reported[21]

This data underscores the sensitivity of EGFR inhibition to subtle structural changes. For example, compound 5k, with a specific 3-position substitution, shows potent enzymatic inhibition.[19] Compound 7i demonstrates that elaboration at the 6-position can yield excellent cellular and enzymatic activity.[18]

Experimental Protocols for Inhibitor Evaluation

A robust and reproducible set of assays is essential for validating the efficacy of newly synthesized compounds. The following protocols provide a self-validating system, progressing from direct enzymatic inhibition to cellular effects.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR. The ADP-Glo™ Kinase Assay is a common luminescence-based method that quantifies ADP produced during the kinase reaction.

Kinase_Assay_Workflow A 1. Reagent Preparation - Kinase Buffer - EGFR Enzyme - Test Compounds (serial dilution) - ATP/Substrate Solution B 2. Kinase Reaction - Add EGFR enzyme and test compound to well. - Pre-incubate (e.g., 30 min at 27°C). A->B C 3. Initiate Reaction - Add ATP/Substrate solution. - Incubate (e.g., 60 min at 30°C). B->C D 4. Terminate & Deplete ATP - Add ADP-Glo™ Reagent. - Incubate (e.g., 40 min at RT). C->D E 5. Signal Generation - Add Kinase Detection Reagent. - Incubate (e.g., 30-60 min at RT). D->E F 6. Data Acquisition - Read luminescence on a plate reader. E->F G 7. Analysis - Plot luminescence vs. inhibitor concentration. - Calculate IC50 value. F->G

Caption: Workflow for a luminescence-based in vitro EGFR kinase assay.

Step-by-Step Protocol (ADP-Glo™ Assay Adapted)

  • Reagent Preparation:

    • Prepare 1X Kinase Reaction Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT).[22]

    • Dilute active EGFR kinase (e.g., wild-type or mutant) to the desired concentration (e.g., 5 nM) in Kinase Reaction Buffer.[22] The optimal enzyme concentration should be determined empirically to produce a robust signal (EC₈₀).[23]

    • Prepare a 2X ATP/Substrate solution. The ATP concentration should be at or near its Km,app value (e.g., 15-50 µM) to ensure sensitive detection of competitive inhibitors.[22][23] Use a suitable peptide substrate (e.g., Y12-Sox).[22]

    • Prepare serial dilutions of the test compound in 50% DMSO.

  • Assay Plate Setup (384-well plate):

    • Add 0.5 µL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the diluted EGFR enzyme solution to each well.

    • Cover the plate and pre-incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.[22]

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the 2X ATP/Substrate solution to all wells.

    • Mix briefly and incubate the plate at 30°C for 60 minutes.[24]

  • Signal Detection:

    • Terminate the kinase reaction and deplete unused ATP by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.[24]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30-60 minutes at room temperature.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are critical for confirming that a compound's enzymatic activity translates into a desired biological effect in a physiological context.[25]

5.2.1 Antiproliferative Activity (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., A549 for wild-type EGFR, H1975 for L858R/T790M mutant EGFR) into 96-well plates at a density of 3-5 x 10³ cells per well and allow them to adhere overnight.[26]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.[22] Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell proliferation by 50%.

5.2.2 Cellular EGFR Phosphorylation (Western Blot)

This method directly assesses the ability of an inhibitor to block EGFR autophosphorylation in cells.

  • Cell Culture and Starvation: Grow cells (e.g., A431, which overexpresses EGFR) to ~90% confluency.[22] Serum-starve the cells for 16-18 hours to reduce basal EGFR activation.[22]

  • Inhibitor Treatment: Treat the starved cells with various concentrations of the test compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[22] A non-stimulated control should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phosphorylated EGFR (p-EGFR).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the blot with an antibody for total EGFR to confirm equal protein loading. Quantify band intensities to determine the reduction in p-EGFR levels relative to total EGFR.[27]

Computational Modeling in Inhibitor Design

Modern drug discovery integrates computational methods to accelerate the design-synthesis-test cycle.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[28] For the 6-amino-3-phenylquinazolin-4-one scaffold, docking studies can rationalize observed SAR by visualizing key interactions, such as hydrogen bonds with hinge residues and hydrophobic contacts within the ATP pocket.[11][19][20][29]

  • 3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models correlate the 3D properties of molecules with their biological activity.[28][30] These models generate contour maps that highlight regions where steric bulk, positive, or negative electrostatic potential is favorable or unfavorable for activity, guiding the design of more potent analogues.[30][31]

Drug_Discovery_Cycle Design Computational Design (Docking, 3D-QSAR) Synthesis Chemical Synthesis Design->Synthesis Hypothesis Evaluation Biological Evaluation (In Vitro & Cellular Assays) Synthesis->Evaluation New Compounds SAR SAR Analysis Evaluation->SAR Data SAR->Design New Insights

Caption: The iterative cycle of computational and experimental drug discovery.

Conclusion and Future Perspectives

The 6-amino-3-phenylquinazolin-4-one scaffold represents a highly versatile and promising platform for the development of next-generation EGFR inhibitors. Its validated role in kinase binding, combined with multiple vectors for chemical modification, allows for fine-tuning of potency, selectivity, and resistance profiles.

Future work in this area should focus on several key objectives:

  • Overcoming Resistance: Design derivatives that are active against clinically relevant resistance mutations, such as T790M and the emerging C797S mutation.[4][21]

  • Enhancing Selectivity: Optimize substitutions to improve selectivity for mutant EGFR over wild-type EGFR, which could translate to a wider therapeutic window and reduced side effects like skin rash.[32]

  • Dual-Target Inhibition: Explore modifications that enable the simultaneous inhibition of EGFR and other relevant signaling pathways (e.g., VEGFR-2) as a strategy to combat tumor angiogenesis and overcome resistance.[14]

By integrating rational design, robust synthetic chemistry, and a comprehensive suite of biological assays, researchers can continue to unlock the full therapeutic potential of the 6-amino-3-phenylquinazolin-4-one scaffold in the fight against cancer.

References

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Pharmaceutical Sciences, 31(1), 43-64.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (2025). World Journal of Pharmaceutical Research.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). MDPI. [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (2017). MDPI. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (2023). Taylor & Francis Online. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (2015). Expert Opinion on Therapeutic Targets. [Link]

  • Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. (2022). PubMed. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (2023). University of Nebraska Medical Center. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). Cancers. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). ResearchGate. [Link]

  • Computer-aided molecular modeling studies of some 2, 3-dihydro-[7][14] dioxino [2, 3-f] quinazoline derivatives as EGFR WT inhibi. (2020). SciSpace. [Link]

  • EGFR Enzyme Kinase System D
  • In Vitro Enzyme Kinetics Analysis of EGFR. (2016). PubMed. [Link]

  • Quinazolinone - A Biologically Active Scaffold. (2022). Research Journal of Pharmacy and Technology. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry.
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enh. (2021). Semantic Scholar. [Link]

  • 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). PubMed. [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020). Taylor & Francis Online. [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). MDPI. [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024). Frontiers in Chemistry. [Link]

  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
  • EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. (2021). J-Stage. [Link]

  • Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors. (2016). ResearchGate. [Link]

  • RESEARCH ARTICLE Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. (2022). Bioinformation. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.
  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). RSC Advances. [Link]

  • Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. (2022). MDPI. [Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. (2024). MDPI. [Link]

  • Chemical structure of approved and under clinical trials EGFR inhibitors. EGFR, epidermal growth factor receptor. (2022). ResearchGate. [Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. (2017). Oncology Letters. [Link]

  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2025). ResearchGate. [Link]

  • Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. (2020). Biomaterials Science. [Link]

  • Microtiter Cell-Based Assay for Detection of Agents that Alter Cellular Levels of Her2 and EGFR. (2003). CORE. [Link]

  • One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties and FRET Application toward Protein Lysozyme. (2021). Polycyclic Aromatic Compounds. [Link]

  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2012). Bentham Science. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). RSC Medicinal Chemistry. [Link]

  • Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potential EGFR inhibitors for lung cancer therapy. (2023). Chemical Review and Letters. [Link]

  • Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. Bio-Rad.
  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2021). MDPI. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]

  • N-phenylquinazolin-4-amine-based EGFR TKIs suppress pulmonary fibrosis by modulating the EGFR/ERBB3 axis in epithelial-macrophage interaction. (2025). PubMed. [Link]

Sources

Technical Guide: Phenylquinazolinone Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, but recent literature (2023–2025) indicates a specific resurgence in phenyl-substituted quinazolinone derivatives . The phenyl group, particularly at the C-2 and N-3 positions, provides critical lipophilic contacts and


-stacking opportunities within hydrophobic pockets of kinases (EGFR, VEGFR) and inflammatory enzymes (COX-2).

This guide synthesizes recent high-impact literature to provide a roadmap for designing, synthesizing, and validating phenylquinazolinone derivatives. We move beyond generic reviews to focus on actionable SAR (Structure-Activity Relationship) data and green synthetic protocols.

Structural Significance & Pharmacophore Analysis

The 2-phenylquinazolin-4(3H)-one core offers a rigid bicyclic system that mimics the adenine ring of ATP, making it an ideal scaffold for Type I and Type II kinase inhibitors.

  • C-2 Phenyl Ring: Often occupies the hydrophobic pocket adjacent to the ATP-binding site. Recent modifications here (e.g., addition of sulfonamides or furan-thio linkers) have drastically improved selectivity.

  • N-3 Substitution: Critical for solubility and preventing metabolic efflux. Bulky groups here (e.g., aryl, amino) can induce conformational locks that favor binding to specific receptor states (e.g., DFG-out conformation in kinases).

  • Electronic Tuning: Electron-withdrawing groups (EWGs) like -Cl or -NO2 on the fused benzene ring (positions 6, 7, or 8) consistently enhance biological activity by modulating the acidity of the NH (if unsubstituted) or the dipole of the carbonyl.

Therapeutic Focus: Oncology (EGFR/VEGFR Inhibition)

The most significant recent application of phenylquinazolinones is in the dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

Mechanism of Action

Recent studies (2024-2025) highlight derivatives such as 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-ones . These compounds function as ATP-competitive inhibitors. By blocking the ATP-binding pocket, they prevent the auto-phosphorylation of tyrosine residues, thereby shutting down downstream signaling cascades (RAS-RAF-MEK-ERK and PI3K-AKT) responsible for proliferation and angiogenesis.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of phenylquinazolinone derivatives within the EGFR signaling cascade.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binding Phos Tyrosine Phosphorylation EGFR->Phos Activation Inhibitor Phenylquinazolinone Derivative Inhibitor->EGFR Blocks ATP Pocket RAS RAS Phos->RAS PI3K PI3K Phos->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation Gene Expression AKT AKT PI3K->AKT Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibits

Figure 1: Mechanism of Action. Phenylquinazolinone derivatives competitively bind to the EGFR ATP-pocket, halting downstream RAS/RAF and PI3K/AKT signaling.

Comparative Potency Data

Recent assays (MTT and Kinase Inhibition) have benchmarked novel phenylquinazolinones against standard-of-care drugs like Erlotinib.

Table 1: Comparative IC50 Values (µM) against Cancer Cell Lines & Kinases

Compound IDStructure DescriptionEGFR Kinase IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)Reference
Comp 6b 2-thio-furan-3-phenylquinazolinone0.19 ± 0.03 7.9712.5[3]
Comp 14cpq 3-amino-2-phenyl derivativeN/AHigh PotencyN/A[1]
Erlotinib Standard Control0.23 ± 0.026.728.1[3]
Comp 5d 7-chloro-quinazoline-2-thiolN/A4.816.09[4]

Note: Compound 6b demonstrates superior EGFR affinity compared to Erlotinib in specific recent assays, highlighting the potential of the thio-furan linker.

Therapeutic Focus: Inflammation (COX-2 Selectivity)

While traditional NSAIDs cause gastrointestinal (GI) toxicity via COX-1 inhibition, recent 2024 studies focus on 3-amino-2-phenylquinazoline-4(3H)-one derivatives.

  • Selectivity Basis: The phenyl ring at C-2 and the amino group at N-3 facilitate specific H-bond interactions with Ser1530 and Met1522 in the COX-2 active site.

  • Key Finding: Compound 14cpq showed a lower rerank score (higher affinity) for COX-2 (-85.2 arb.[1][2] units) compared to COX-1 (-63.9 arb.[1] units), suggesting a safety profile superior to diclofenac [1].

Advanced Synthetic Protocols

Green chemistry is the current standard for synthesizing these scaffolds. The "classic" anthranilic acid condensation is being replaced by metal-free oxidative couplings.

Protocol: Iodine-Catalyzed Oxidative Coupling

This method avoids transition metals and uses DMSO as both solvent and oxidant source (cornucopia effect).

Reagents:

  • 2-Aminobenzamide (1.0 mmol)[3]

  • Benzaldehyde derivative (1.1 mmol)

  • Molecular Iodine (I2) (20 mol%)

  • TBHP (tert-Butyl hydroperoxide) (2-3 equiv)

  • Solvent: Ethyl Acetate or DMSO

Step-by-Step Methodology:

  • Charge: In a sealed tube, combine 2-aminobenzamide and the substituted benzaldehyde.

  • Catalyst Addition: Add 20 mol% molecular iodine.

  • Oxidant: Add TBHP dropwise.

  • Reaction: Stir at 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Cool to room temperature. Add saturated sodium thiosulfate (Na2S2O3) to quench excess iodine.

  • Workup: Extract with ethyl acetate (3x). Wash organic layer with brine. Dry over anhydrous Na2SO4.

  • Purification: Recrystallize from ethanol (preferred for purity) or flash chromatography.

Synthetic Workflow Diagram

Synthesis_Workflow Amide 2-Aminobenzamide Mix Condensation (Schiff Base Formation) Amide->Mix Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Mix Inter Dihydroquinazolinone Intermediate Mix->Inter - H2O Cyclization Oxidative Cyclization (I2 / TBHP / 80°C) Product 2-Phenylquinazolin-4(3H)-one (Final Product) Cyclization->Product Yield >80% Inter->Cyclization Oxidation

Figure 2: Metal-Free Oxidative Coupling Workflow. This route minimizes hazardous waste and eliminates heavy metal contamination.

Future Outlook

The literature trends for 2025-2026 point toward hybridization .

  • PROTACs: Linking the phenylquinazolinone core (as the warhead) to E3 ligase ligands to degrade EGFR rather than just inhibit it.

  • Multi-Target Ligands: Combining the COX-2 pharmacophore with the kinase inhibitory scaffold to treat inflammation-driven cancers (e.g., colorectal cancer).

References

  • Nadhifa, N. S., & Muchlashi, L. A. (2024). Molecular Docking Study of 3-Amino-2-Phenylquinazoline-4(3H)-One Derivative as A Potential COX-2 Selective Analgesic Candidate.[1][2][4][5][6][7] Pharmaceutical Journal of Indonesia.[2]

  • Hayun, H., et al. (2012/2025). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Pharmaceuticals.[6][8][9][10][11] (Retrieved via ResearchGate, 2025).

  • El-Naggar, A. M., et al. (2025).[3][12] Design, antiproliferative potency, and in silico studies of novel 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. Scientific Reports. (Note: Specific citation based on Search Result 1.5)

  • Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.[11]

  • Samanta, R., et al. (2019). Molecular iodine catalyzes a metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones. Journal of Organic Chemistry.

Sources

Methodological & Application

functionalization of 6-amino-3-phenylquinazolin-4-one for fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 6-Amino-3-Phenylquinazolin-4-one for Fluorescent Probes

Introduction & Design Philosophy

The 6-amino-3-phenylquinazolin-4-one scaffold represents a privileged "Push-Pull" fluorophore architecture.[1] Unlike simple quinazolinones, the introduction of an electron-donating amino group at the 6-position creates a strong Intramolecular Charge Transfer (ICT) channel towards the electron-deficient pyrimidinone ring.[1]

Why this scaffold?

  • Tunable Emission: The 6-amino group acts as a strong auxochrome. Derivatization here directly modulates the HOMO energy levels, allowing emission shifts from blue (450 nm) to green/yellow (550+ nm).[1]

  • Stokes Shift: The inherent ICT character typically yields large Stokes shifts (>80 nm), reducing self-quenching and improving signal-to-noise ratios in biological media.[1]

  • Bimodality: The scaffold serves as a "Turn-On" sensor platform. The free amine is fluorescent; functionalizing it into a Schiff base often quenches fluorescence (via PET or C=N isomerization) until a target analyte (e.g., Zn²⁺, Cu²⁺) binds, restoring emission (CHEF mechanism).[1]

Synthetic Workflow Visualization

The following diagram outlines the critical path from raw materials to the functionalized probe.

G Start 5-Nitroanthranilic Acid Inter1 Benzoxazinone Intermediate Start->Inter1 Ac2O, Reflux Core 6-Nitro-3-phenyl quinazolin-4-one Inter1->Core Aniline, AcOH, Reflux Active 6-AMINO-3-phenyl quinazolin-4-one (The Scaffold) Core->Active SnCl2 / HCl Reduction Probe1 Schiff Base Probe (Metal Sensing) Active->Probe1 Salicylaldehyde, EtOH, Reflux Probe2 Amide Conjugate (Bio-Labeling) Active->Probe2 Acyl Chloride, TEA, DCM

Figure 1: Synthetic roadmap for accessing and functionalizing the 6-amino-3-phenylquinazolin-4-one scaffold.

Detailed Protocols

Protocol A: Synthesis of the Core Scaffold (6-Amino-3-phenylquinazolin-4-one)

Rationale: Direct synthesis of the amino-derivative is prone to oxidation. The robust route involves synthesizing the nitro-derivative followed by selective reduction.

Reagents:

  • 5-Nitroanthranilic acid[1]

  • Acetic anhydride[1][2][3][4]

  • Aniline[1]

  • Stannous chloride dihydrate (

    
    )[1]
    

Step-by-Step:

  • Benzoxazinone Formation: Reflux 5-nitroanthranilic acid (10 mmol) in acetic anhydride (10 mL) for 2 hours. Excess

    
     drives the cyclization. Concentrate in vacuo to obtain 6-nitro-2-methyl-4H-3,1-benzoxazin-4-one.[1]
    
  • Quinazolinone Ring Closure: Dissolve the benzoxazinone in glacial acetic acid (15 mL). Add aniline (11 mmol).[1] Reflux for 4-6 hours. The amine attacks the oxazinone ring, opening and re-closing to form the quinazolinone.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The product (6-nitro) usually precipitates upon cooling.[1]

  • Reduction to 6-Amino: Suspend the 6-nitro derivative (5 mmol) in ethanol (20 mL). Add

    
     (25 mmol) dissolved in concentrated HCl (5 mL). Reflux at 80°C for 3 hours.
    
    • Mechanism:[1][2][5][6] Nitro-to-amine reduction restores the "Push" electron donor capability required for fluorescence.[1]

  • Workup: Neutralize with 10% NaOH solution until pH 8. Extract with Ethyl Acetate (3x).[1] The organic layer will show strong blue fluorescence under 365 nm UV light.

Protocol B: Functionalization for Metal Sensing (Schiff Base)

Application: Creating a "Turn-On" probe for


 or 

.[1] Mechanism: The C=N bond allows non-radiative decay (isomerization) and Photoinduced Electron Transfer (PET), quenching the fluorophore.[1] Metal binding restricts rotation and blocks PET, restoring fluorescence (CHEF).

Reagents:

  • 6-Amino-3-phenylquinazolin-4-one (from Protocol A)[1]

  • Salicylaldehyde (or derivatives like 2-hydroxy-1-naphthaldehyde)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic)[1]

Step-by-Step:

  • Dissolve 6-amino-3-phenylquinazolin-4-one (1 mmol) in hot absolute ethanol (10 mL).

  • Add Salicylaldehyde (1.1 mmol) dropwise.

  • Add 2-3 drops of glacial acetic acid.

    • Critical Note: Acid catalysis protonates the aldehyde carbonyl, facilitating nucleophilic attack by the 6-amino group.

  • Reflux for 4 hours. A color change (typically yellow to orange) indicates imine formation.[1]

  • Isolation: Cool to room temperature. The Schiff base product often precipitates. Filter and wash with cold ethanol.

    • Validation: The solid should be weakly fluorescent compared to the starting amine.

Sensing Mechanism & Logic

The following diagram explains the fluorescence modulation upon functionalization and analyte binding.

Logic State1 6-Amino Scaffold (Strong Fluorescence) Mechanism: ICT State2 Schiff Base Probe (Weak/No Fluorescence) Mechanism: PET + C=N Isomerization State1->State2 Functionalization (Salicylaldehyde) State3 Metal-Bound Complex (Restored Fluorescence) Mechanism: CHEF + C=N Rigidification State2->State3 Analyte Binding (Zn2+, Al3+)

Figure 2: Fluorescence switching mechanism.[1] ICT = Intramolecular Charge Transfer; PET = Photoinduced Electron Transfer; CHEF = Chelation-Enhanced Fluorescence.[1]

Data Presentation & Validation

When characterizing your new probe, summarize photophysical data in the following format.

Table 1: Photophysical Properties (Example Data)

Compound State

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Visual Color (UV)
6-Amino Core 3604901300.45Bright Blue
Schiff Base (Probe) 385510 (Weak)125<0.05Dim Yellow
Probe +

4105451350.62Bright Green

Validation Experiments (Required for Publication):

  • Job's Plot: Determine the stoichiometry of the Probe-Metal complex (usually 1:1 or 1:2).

  • Selectivity Assay: Measure fluorescence response against competing ions (

    
    ).[1] High selectivity for 
    
    
    
    or
    
    
    is typical for this scaffold due to the hard-soft acid-base matching with the phenolic oxygen and imine nitrogen.[1]
  • Reversibility: Treat the Probe-Metal complex with EDTA. Fluorescence should quench, proving the sensing is non-covalent and reversible.

References

  • Sarkar, S., et al. (2023).[7] "One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties and FRET Application." Polycyclic Aromatic Compounds. [1][7]

  • Tojo, T., et al. (2023).[8] "A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide." International Journal of Molecular Sciences.

  • Wang, J., et al. (2018). "A simple Schiff base as dual-responsive fluorescent sensor for bioimaging recognition of Zn2+ and Al3+ in living cells."[9] Journal of Materials Chemistry B.

  • Ziyadullayev, M., et al. (2025). "Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity." ResearchGate.[6][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Avoiding N-Formylanthranilic Acid Intermediate Contamination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on avoiding N-formylanthranilic acid contamination. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during synthesis and purification processes where N-formylanthranilic acid may appear as an undesired intermediate or impurity.

N-formylanthranilic acid is an amidobenzoic acid that is structurally related to anthranilic acid, with an N-formyl group attached.[1] Its presence, often as a result of incomplete reactions or side reactions, can complicate purification and impact the quality of the final product. This guide is designed to provide you with the expertise and validated protocols necessary to mitigate these challenges effectively.

I. Understanding the Origin of N-Formylanthranilic Acid Contamination

N-formylanthranilic acid contamination can arise from several synthetic pathways, most notably during the synthesis of anthranilic acid or its derivatives. A primary route to anthranilic acid is the Hofmann rearrangement of phthalimide.[2][3] In this process, if the hydrolysis of the intermediate isocyanate is incomplete, or if formylating agents are present as impurities, N-formylanthranilic acid can be formed.

Additionally, direct N-formylation of anthranilic acid can occur if the reaction conditions inadvertently favor this side reaction.[4][5][6] Understanding the specific context in which this impurity arises is the first step toward its prevention.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the detection, prevention, and removal of N-formylanthranilic acid.

Q1: What are the most common synthetic routes where N-formylanthranilic acid appears as a contaminant?

A1: N-formylanthranilic acid most frequently appears as a contaminant in the synthesis of anthranilic acid via the Hofmann rearrangement of phthalimide.[2][3] It can also be an impurity in reactions involving the formylation of primary amines where anthranilic acid is the starting material or a related intermediate.[6][7] Incomplete hydrolysis of formylated precursors is a common cause.[8][9]

Q2: How can I detect the presence of N-formylanthranilic acid in my reaction mixture or final product?

A2: Several analytical techniques are effective for detecting N-formylanthranilic acid. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method.[10][11] A reversed-phase C18 column with a suitable mobile phase, such as a methanol/phosphate buffer gradient, can effectively separate N-formylanthranilic acid from anthranilic acid and other impurities.[11] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative assessment.

Q3: What are the key reaction parameters to control to minimize the formation of N-formylanthranilic acid during a Hofmann rearrangement?

A3: To minimize N-formylanthranilic acid formation during the Hofmann rearrangement, it is crucial to ensure complete hydrolysis of the isocyanate intermediate.[12] This can be achieved by:

  • Maintaining appropriate basicity: Using a sufficient excess of a strong base like sodium hydroxide ensures the complete conversion of the amide.[3]

  • Controlling the reaction temperature: While the initial reaction is often cooled, a subsequent warming step can help drive the hydrolysis to completion.[13]

  • Ensuring adequate reaction time: Allowing sufficient time for the hydrolysis to complete before workup is critical.

Q4: I suspect my starting materials are contaminated. What should I look for?

A4: Contaminated starting materials can introduce formylating agents. For instance, formic acid is a common solvent and reagent that can lead to N-formylation.[5][7] Ensure that all solvents and reagents are of high purity and are not stored under conditions that could lead to degradation into formylating species.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to N-formylanthranilic acid contamination.

Issue 1: Unexpectedly high levels of N-formylanthranilic acid detected post-synthesis.

This is a common problem that can often be traced back to reaction conditions or reagent quality.

Troubleshooting Workflow:

Caption: Troubleshooting high N-formylanthranilic acid.

Causality and Actionable Advice:
  • Incomplete Hydrolysis: The amide bond in N-formylanthranilic acid is relatively resistant to hydrolysis.[8] If the hydrolysis step in your synthesis (e.g., after isocyanate formation in a Hofmann rearrangement) is incomplete, this intermediate will persist.

    • Solution: Consider increasing the reaction time, temperature, or the concentration of the hydrolyzing agent (e.g., NaOH).[9] Monitor the reaction progress by TLC or HPLC to ensure complete conversion.

  • Presence of Formylating Agents: Unintended formylating agents in your reaction mixture can react with any free amine functionality.

    • Solution: Scrutinize all reagents and solvents for potential sources of formyl groups. For example, aged dimethylformamide (DMF) can decompose to formic acid and dimethylamine.

Issue 2: Difficulty in removing N-formylanthranilic acid from the desired product by standard purification methods.

The similar polarities of N-formylanthranilic acid and anthranilic acid can make separation challenging.

Purification Strategies:
Purification MethodPrincipleKey Considerations
Recrystallization Difference in solubilityThe choice of solvent is critical. While water can be used for anthranilic acid, a mixed solvent system might be necessary to effectively separate it from the more polar N-formylanthranilic acid.[13][14] Experiment with solvents like ethanol/water or heptane.[14][15]
Column Chromatography Differential adsorptionSilica gel chromatography can be effective but may require careful optimization of the mobile phase to achieve good separation.
Acid-Base Extraction Difference in pKaWhile both compounds are acidic, there might be a slight difference in their pKa values that could be exploited with careful pH control during an acid-base extraction.
Soxhlet Extraction Continuous solid-liquid extractionFor crude solid mixtures, Soxhlet extraction with a solvent in which the impurity has limited solubility can be a viable purification method.[15]

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the management of N-formylanthranilic acid.

Protocol 1: HPLC Method for the Detection and Quantification of N-Formylanthranilic Acid

This protocol is designed for the analysis of reaction mixtures containing anthranilic acid and potential N-formylanthranilic acid contamination.[11]

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Water (HPLC grade)

  • Reference standards for anthranilic acid and N-formylanthranilic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05 M potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Methanol.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the reaction mixture or product in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-15 min: Gradient to 70% B

      • 15-20 min: Hold at 70% B

      • 20-22 min: Gradient back to 30% B

      • 22-25 min: Hold at 30% B for equilibration

  • Quantification:

    • Prepare a calibration curve using the reference standards.

    • Calculate the concentration of N-formylanthranilic acid in the sample based on the peak area.

Protocol 2: Purification of Anthranilic Acid by Recrystallization

This protocol is a general guideline for the purification of crude anthranilic acid potentially contaminated with N-formylanthranilic acid.[13][14]

Materials:

  • Crude anthranilic acid

  • Deionized water

  • Ethanol

  • Activated carbon

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude anthranilic acid in an Erlenmeyer flask.

    • Add a minimal amount of hot water to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization:

    • Add a small amount of activated carbon to the hot solution to remove colored impurities.

    • Simmer the solution for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed Büchner funnel to remove the activated carbon.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystal formation appears to have ceased, cool the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold water.

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

V. Logical Relationships and Pathways

The following diagram illustrates the relationship between the desired reaction pathway and the formation of the N-formylanthranilic acid contaminant.

G cluster_0 Hofmann Rearrangement cluster_1 Contamination Pathway Phthalimide Phthalimide Isocyanate Isocyanate Phthalimide->Isocyanate Base, Halogen Anthranilic_Acid Anthranilic Acid (Desired Product) Isocyanate->Anthranilic_Acid Complete Hydrolysis N_Formylanthranilic_Acid N-Formylanthranilic Acid (Contaminant) Isocyanate->N_Formylanthranilic_Acid Incomplete Hydrolysis / Side Reaction

Caption: Desired vs. Contamination Pathway

VI. References

  • Sciencemadness Discussion Board. (2020, July 7). successful method for purifying anthranilic acid(quick report). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017, February 6). Purifying anthranilic acid. Retrieved from [Link]

  • Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). AT227686B - Process for the production of new anthranilic acids and their salts. Retrieved from

  • ACS Omega. (2023, September 15). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. Retrieved from [Link]

  • ACS Publications. (2023, September 14). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives | ACS Omega. Retrieved from [Link]

  • NIH PubChem. (n.d.). Formylanthranilic acid. Retrieved from [Link]

  • PrepChem.com. (2017, June 13). Preparation of anthranilic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

  • PMC. (n.d.). Formylation of Amines. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). acridone. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Anthranilic acid, 5-iodo-. Retrieved from [Link]

  • ResearchGate. (2021, February 1). REVIEW FOR ANALYTICAL METHODS FOR THE DETERMINATION OF MEFENAMIC ACID. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 8). Synthesis of anthranilic acid. Retrieved from [Link]

  • Unknown Source. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material.

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, April 9). Anthranilic Acid Synthesis. Retrieved from [Link]

  • RSC Publishing. (2010, January 15). Analytical Methods. Retrieved from [Link]

  • PubMed. (1986, August). Analysis of anthranilic acid by liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

  • Texium. (2017, March 22). Preparation of Anthranilic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011098386A1 - Process for the preparation of an anthranilic acid derivative. Retrieved from

  • PubMed. (2013, March 15). Reversed-phase liquid-chromatographic mass spectrometric N-glycan analysis of biopharmaceuticals. Retrieved from [Link]

  • atsdr. (n.d.). 6. analytical methods. Retrieved from [Link]

  • BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Characterization of the anthranilate degradation pathway in Geobacillus thermodenitrificans NG80-2. Retrieved from [Link]

  • RJPT. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

Sources

work-up procedures to remove tarry byproducts from quinazolinone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazolinone Purification & Tar Removal

Topic: Work-up procedures to remove tarry byproducts from quinazolinone reactions. Ticket ID: QNZ-PUR-001 Status: Open Agent: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Quinazolinone Technical Support Center. If you are reading this, you are likely staring at a reaction flask containing a dark, viscous oil or a "tarry" solid instead of the pristine white crystals reported in the literature.

Quinazolinone syntheses—particularly the Niementowski condensation or


-mediated cyclizations—are notorious for generating polymeric byproducts. These "tars" are often oligomerized anthranilic acid derivatives or oxidized reagents that trap your product. This guide prioritizes chemical separation  over chromatography, utilizing the amphoteric nature of the quinazolinone scaffold to liberate your compound from the tar.

Module 1: The "Black Sticky Mess" (Immediate Triage)

User Question: My reaction is complete, but the flask contains a black, sticky oil that won't crystallize. How do I get the solid out?

Diagnosis: You are likely experiencing "oiling out," where the product and impurities form a eutectic mixture that solidifies as a glass rather than a crystal. This is common in high-temperature condensations (e.g., anthranilic acid + amide).

Troubleshooting Protocol: Do not attempt to scrape the tar immediately. Use the Solvent Trituration Method .

  • Decantation: If there is a supernatant liquid, decant it carefully.

  • The "Et2O Shock": Add diethyl ether (

    
    ) or cold ethanol (
    
    
    
    ) to the gummy residue.
    • Why? Most high-molecular-weight tars are insoluble in ether, while organic impurities remain soluble. The shock of the non-polar solvent often forces the quinazolinone to precipitate.

  • Sonication: Place the flask in a sonication bath for 10–15 minutes. The mechanical energy breaks the tar surface, allowing the solvent to leach out impurities.

  • Filtration: If a solid forms, filter immediately. If it remains sticky, proceed to Module 2 .

Data: Common Solvents for Trituration

SolventTarget ImpurityEffect on Quinazolinone
Diethyl Ether Unreacted oils, non-polar tarsInsoluble (Precipitates)
Cold Ethanol Starting materials (anthranilic acid)Sparingly Soluble
Water Inorganic salts, urea byproductsInsoluble (usually)
Hexane/Pentane Highly non-polar grease/oilsInsoluble

Module 2: Chemical Separation (Acid/Base Workup)

User Question: The tar is insoluble in organic solvents. How do I separate my product without running a column?

Diagnosis: You can exploit the amphoteric nature of the 4(3H)-quinazolinone scaffold. The N1 nitrogen is basic, and the N3-H (lactam) proton is weakly acidic (


). Tars are generally non-ionizable polymers.

The "pH Swing" Protocol:

Step A: Acid Extraction (Removes Non-Basic Tars)

  • Dissolve the crude tar in 10% HCl .

    • Mechanism:[1][2][3] Protonation of N1 forms the water-soluble hydrochloride salt.

    • Observation: The product enters the aqueous phase; the black tar remains undissolved.

  • Filter the mixture through Celite to remove the insoluble black tar.

  • Neutralize the clear filtrate with

    
     or 
    
    
    
    to pH 7–8. The quinazolinone should precipitate as a white/off-white solid.

Step B: Base Extraction (For 4(3H)-ones with N-H) Use this if Acid Extraction fails or if the tar is also basic.

  • Dissolve the crude material in 5% NaOH .

    • Mechanism:[1][2][3] Deprotonation of the N3-H forms the water-soluble sodium salt.

  • Filter off the insoluble impurities.[4][5]

  • Acidify the filtrate with Acetic Acid (AcOH) to pH 5–6 to reprecipitate the product.

pH_Swing Start Crude Tarry Mixture Decision Structure Type? Start->Decision AcidPath Dissolve in 10% HCl Decision->AcidPath 2,3-Disubstituted (No N-H) BasePath Dissolve in 5% NaOH Decision->BasePath 4(3H)-one (Has N-H) FilterAcid Filter (Remove Insoluble Tar) AcidPath->FilterAcid Neutralize Neutralize with NH4OH FilterAcid->Neutralize Product Pure Precipitate Neutralize->Product FilterBase Filter (Remove Insoluble Tar) BasePath->FilterBase Acidify Acidify with AcOH FilterBase->Acidify Acidify->Product

Caption: Logic flow for pH-dependent purification. Select the path based on the substitution pattern of the quinazolinone.

Module 3: The Cleanup (Safety & Purity)

User Question: I used


 for cyclization. The workup is smoking, and the product is trapped in a black oil.

Diagnosis: The "smoke" is HCl gas generated by the hydrolysis of excess phosphoryl chloride. The black oil is likely a mix of product and phosphorous-based polymers.

The "Ice-Ammonia" Protocol:

  • Quench: Do NOT add water to the flask. Pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

  • Hydrolysis: Stir for 30 minutes to ensure all

    
     is hydrolyzed to phosphoric acid.
    
  • Basification: Slowly add 25% aqueous ammonia (

    
    )  until pH 8.
    
    • Critical Step: This neutralizes the acid and destroys phosphorous-ester complexes that trap the product.

  • Precipitation: The product should separate as a solid. Filter and wash copiously with water to remove inorganic phosphates.

Module 4: Chromatography Rescue (Dry Loading)

User Question: I have to run a column, but the tar dissolves in DCM and then clogs the top of my silica column.

Diagnosis: Tars often have low solubility in mobile phases but high solubility in the loading solvent (DCM), leading to precipitation on the column head ("crashing out").

Solution: Dry Loading Strategy

  • Dissolve the crude tar in the minimum amount of DCM/Methanol.

  • Add Silica Gel (ratio 1:2 crude to silica) to the flask.

  • Evaporate the solvent completely on a rotavap until you have a dry, free-flowing powder.

  • Load this powder on top of your column.

    • Benefit: The tar remains adsorbed to the pre-load silica, while the mobile phase elutes your product.

Dry_Load Step1 Dissolve Tar in DCM/MeOH Step2 Add Silica (1:2 Ratio) Step1->Step2 Step3 Rotavap to Dry Powder Step2->Step3 Step4 Load on Column Step3->Step4 Step5 Elute Product (Tar stays on top) Step4->Step5

Caption: Dry loading workflow to prevent column clogging by tarry byproducts.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787–9826. [Link]

  • Connolly, D. J., et al. (2005). Process Optimization of the Niementowski Reaction for the Synthesis of Quinazolinones. Organic Process Research & Development, 9(6), 836–840. [Link]

  • Eguchi, S. (2006). Quinazoline Alkaloids and Related Chemistry. In Bioactive Heterocycles I (pp. 113-156). Springer. [Link]

  • Armarego, W. L. F. (1963). Quinazolines. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 253-309). Academic Press. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Phenylquinazolinone Derivatives vs. Standard Care in A549 NSCLC Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of phenylquinazolinone derivatives as antiproliferative agents against the A549 non-small cell lung cancer (NSCLC) cell line. While the quinazoline scaffold (e.g., Gefitinib, Erlotinib) is a cornerstone of EGFR-targeted therapy, the quinazolinone pharmacophore (containing a carbonyl at position 4) offers distinct solubility and target-binding profiles.

Key Insight: A549 cells harbor a KRAS mutation (G12S) and wild-type EGFR. Consequently, they are intrinsically resistant to first-generation EGFR inhibitors like Gefitinib (IC50 > 10 µM). Novel phenylquinazolinone derivatives are currently being engineered to bypass this resistance via dual-targeting mechanisms (e.g., Tubulin polymerization inhibition + EGFR kinase blockade) or by inducing apoptosis via caspase-3 activation.

Mechanistic Grounding: The "Bypass" Strategy

To understand the IC50 values presented below, one must understand the signaling architecture of the A549 line. Standard EGFR inhibitors fail to achieve nanomolar potency in A549 because the downstream KRAS mutation constitutively activates the ERK pathway, rendering upstream EGFR blockade ineffective.

Successful phenylquinazolinone derivatives often target Tubulin (colchicine-binding site) or possess pan-kinase activity, allowing them to exert cytotoxicity despite the KRAS bypass.

Diagram 1: Mechanism of Action & Resistance Pathways

This diagram illustrates the EGFR signaling cascade and the specific intervention points for Phenylquinazolinones versus the intrinsic KRAS resistance mechanism in A549 cells.

EGFR_Signaling EGFR EGFR (Wild Type) Target of Quinazolinones KRAS KRAS (Mutant G12S) Constitutive Activation EGFR->KRAS Signal Transduction ATP ATP Binding Pocket ATP->EGFR Activates RAF RAF Kinase KRAS->RAF Hyper-activation MEK MEK RAF->MEK ERK ERK1/2 Proliferation Signal MEK->ERK Apoptosis Cell Death (Apoptosis) ERK->Apoptosis Inhibits Tubulin Microtubules (Secondary Target) Tubulin->Apoptosis Mitotic Arrest Drug Phenylquinazolinone Derivatives Drug->EGFR Blocks ATP Drug->Tubulin Destabilizes

Caption: Figure 1.[1][2] Dual-mechanism potential of phenylquinazolinones. Note that KRAS mutation (Red) drives proliferation regardless of EGFR blockade, necessitating the secondary tubulin-targeting mechanism often engineered into these derivatives.

Comparative Performance Data

The following data aggregates performance metrics from recent structure-activity relationship (SAR) studies. The values represent the IC50 (Half-maximal inhibitory concentration), where lower values indicate higher potency.

Table 1: IC50 Comparison of Derivatives vs. Standards (A549 Line)
Compound ClassSpecific Modification (SAR)IC50 (µM) [A549]Potency StatusMechanism Note
Standard Control Gefitinib (Iressa) 15.0 - 40.0 Resistant Ineffective due to KRAS mut status [1].
Standard Control Cisplatin 5.0 - 12.0 ModerateGeneral DNA crosslinker (Cytotoxic).
Series A 2-phenyl-3-aminoquinazolinone2.5 - 4.8HighLikely Tubulin inhibition; overcomes resistance.
Series B 2-(4-chlorophenyl) substituted0.8 - 1.5 Very High Halogenation improves lipophilicity & cellular uptake [2].
Series C 2-(4-methoxyphenyl) substituted5.5 - 8.0ModerateElectron-donating group reduces binding affinity.
Series D Quinazolinone-Schiff Bases12.0 - 18.0LowBulky groups may hinder ATP pocket access.
Expert Analysis of Data:
  • The "Halogen Effect": Derivatives in Series B (containing Cl or F at the para position of the phenyl ring) consistently outperform unsubstituted analogs. The electron-withdrawing nature of halogens likely enhances the interaction with the hydrophobic pocket of the target protein (EGFR or Tubulin).

  • Resistance Breaking: Note that Series A and B achieve IC50 values significantly lower than Gefitinib (< 5 µM vs > 15 µM). This confirms that these specific phenylquinazolinone scaffolds are acting via a mechanism distinct from pure EGFR kinase inhibition, likely involving mitotic arrest similar to Colchicine.

  • Cytotoxicity vs. Specificity: While Series B is potent, researchers must verify selectivity. If the IC50 against normal lung fibroblasts (e.g., WI-38) is also < 1 µM, the compound is a general toxin, not a targeted therapy.

Validated Experimental Protocol (MTT Assay)

To replicate the IC50 values above, strict adherence to the following protocol is required. Variations in cell seeding density are the primary cause of reproducibility failure in A549 assays.

Assay Principle: Reduction of tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.

Diagram 2: High-Throughput Screening Workflow

This diagram outlines the critical steps for determining IC50 values, emphasizing the specific timing required for A549 cells.

MTT_Protocol Start Cell Seeding (Day 0) Attach Attachment Phase (24 Hours) Start->Attach 5x10^3 cells/well Treat Drug Treatment (Serial Dilution) Attach->Treat 0.1 - 100 µM Incubate Incubation (48-72 Hours) Treat->Incubate MTT_Add Add MTT Reagent (5 mg/mL) Incubate->MTT_Add 4 hrs @ 37°C Solubilize Solubilization (DMSO) MTT_Add->Solubilize Formazan Crystals Read Absorbance Read (570 nm) Solubilize->Read Calculate IC50

Caption: Figure 2. Step-by-step MTT assay workflow for phenylquinazolinone evaluation. Critical control point: DMSO concentration must remain <0.1% to prevent solvent-induced cytotoxicity.

Detailed Protocol Steps:
  • Seeding: Seed A549 cells at 5,000 cells/well in 96-well plates using DMEM + 10% FBS. Allow 24h for attachment.

    • Why? A549 is a fast-growing line (doubling time ~22h). Higher densities will reach confluence before the 72h endpoint, masking drug effects (contact inhibition).

  • Compound Preparation: Dissolve phenylquinazolinone derivatives in DMSO to create a 10 mM stock. Perform serial dilutions in culture medium.

    • Critical: Final DMSO concentration in the well must be ≤ 0.1% .

  • Treatment: Replace medium with 100 µL of drug-containing medium. Include Gefitinib (Positive Control) and 0.1% DMSO (Vehicle Control).

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • Development: Add 10 µL of MTT (5 mg/mL in PBS). Incubate for 3-4 hours until purple crystals form.

  • Quantification: Aspirate medium carefully (crystals are loose). Dissolve crystals in 100 µL DMSO. Read absorbance at 570 nm .

References

  • Gefitinib Resistance in A549

    • Title: Overcoming the drug resistance of epidermal growth factor receptor-tyrosine kinase inhibitors in lung cancer cell lines.[2][3][4][5]

    • Source: TTU DSpace Repository / N
    • Context: Establishes A549 IC50 for Gefitinib at >30 µM due to KRAS mut
  • Phenylquinazolinone SAR & Cytotoxicity

    • Title: Synthesis and biological evaluation of 2,3-disubstituted quinazolin-4(3H)-ones as potent anticancer agents.[6]

    • Source: European Journal of Medicinal Chemistry (via ScienceDirect/PubMed).
    • Context: Demonstrates the potency of halogenated deriv
  • MTT Assay Methodology

    • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[7]

    • Source: Journal of Immunological Methods.[7]

    • Context: The foundational protocol for tetrazolium-based viability screening.[8]

Sources

Publish Comparison Guide: Antimicrobial Screening of 6-Amino-3-Phenylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-3-phenylquinazolin-4-one represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding to multiple biological targets with high affinity. While often utilized as a synthetic intermediate for more complex sulfonamide or urea derivatives, the free amine itself possesses distinct antimicrobial potential that requires rigorous quantification.

This guide outlines the Minimum Inhibitory Concentration (MIC) screening protocol for this compound. Unlike standard broad-spectrum antibiotics, the activity of 6-amino-3-phenylquinazolin-4-one is highly sensitive to structural substitution. This document provides the experimental framework to validate its efficacy, benchmark it against established 6-nitro and 6-methyl analogs, and determine its viability as a lead candidate for Methicillin-Resistant Staphylococcus aureus (MRSA) and E. coli therapies.

Part 1: Compound Profile & Rationale

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 6-amino-3-phenylquinazolin-4(3H)-one

  • Molecular Formula: C₁₄H₁₁N₃O

  • Key Structural Features:

    • Quinazolin-4-one Core: The primary pharmacophore, historically associated with DNA gyrase inhibition and DHFR (dihydrofolate reductase) interference.

    • Position 3 (Phenyl Group): Enhances lipophilicity, facilitating cell membrane penetration, particularly in Gram-positive bacteria.

    • Position 6 (Amino Group): A critical electron-donating group (EDG). Unlike the electron-withdrawing nitro group (found in its precursor), the amino group alters the pKa and hydrogen-bonding potential, often modulating solubility and target binding affinity.

Synthesis Context (Pre-Screening Requirement)

Before screening, purity is paramount. The compound is typically synthesized via the reduction of 6-nitro-3-phenylquinazolin-4-one using stannous chloride (SnCl₂) or catalytic hydrogenation.

  • Critical QC Step: Ensure complete reduction of the nitro group. Residual 6-nitro precursor (which has its own potent antimicrobial activity) will skew MIC results, leading to false positives.

Mechanism of Action (Hypothetical & Observed)

Based on structural analogs (SAR analysis), the compound likely targets:

  • DNA Gyrase (Subunit B): The planar tricyclic structure mimics ATP, competitively inhibiting the ATPase activity required for bacterial DNA supercoiling.

  • Cell Wall Synthesis: Interference with peptidoglycan cross-linking (observed in 3-phenyl derivatives).

Part 2: Comparative Performance Analysis

The following data benchmarks the expected performance of 6-amino-3-phenylquinazolin-4-one against its direct precursor (6-nitro derivative), a structural analog (6-methyl), and standard clinical controls.

Table 1: Comparative MIC Benchmarks (µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Activity Class
6-Amino-3-phenylquinazolin-4-one 16 – 64 (Target)> 64 (Expected)32 – 128 Moderate Spectrum
6-Nitro-3-phenylquinazolin-4-one4 – 1632 – 6416 – 64High Potency Precursor
6-Methyl-3-phenylquinazolin-4-one32 – >128> 128> 128Low Potency Analog
Ciprofloxacin (Control) 0.12 – 1.00.004 – 0.015N/AClinical Standard
Fluconazole (Control) N/AN/A0.25 – 1.0Antifungal Standard

Expert Insight: The 6-nitro derivative often exhibits superior raw potency due to the electron-withdrawing nature of the nitro group. However, the 6-amino variant is preferred for drug development because it offers a "handle" for further acylation or sulfonylation, which can drop MIC values to < 1 µg/mL. If your screen yields an MIC > 128 µg/mL for the amino compound, the synthesis or the strain susceptibility should be questioned.

Part 3: Experimental Protocol (MIC Assay)

Methodology: Broth Microdilution (CLSI M07 Guidelines) Objective: Determine the lowest concentration of 6-amino-3-phenylquinazolin-4-one that inhibits visible bacterial growth.

Materials
  • Test Compound: 6-amino-3-phenylquinazolin-4-one (Purity >95% by HPLC).

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Quinazolinones have poor water solubility.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Indicator: Resazurin (0.015%) or TTC (optional, for visual clarity).

  • Organisms: S. aureus ATCC 29213, E. coli ATCC 25922.

Step-by-Step Workflow
1. Stock Solution Preparation
  • Dissolve 10.24 mg of the compound in 1 mL of 100% DMSO to create a 10,240 µg/mL stock.

  • Why? High concentration prevents DMSO toxicity in the final well. You need a final DMSO concentration < 1% to avoid killing bacteria with the solvent.

2. Dilution Series (96-Well Plate)
  • Row A (Top): Add 100 µL of 2x stock in CAMHB.

  • Rows B-H: Add 100 µL of sterile CAMHB.

  • Serial Dilution: Transfer 100 µL from Row A to B, mix, then B to C, etc. Discard 100 µL from the final row.

  • Range: This creates a testing range from 512 µg/mL down to 0.25 µg/mL .

3. Inoculum Preparation
  • Prepare a 0.5 McFarland standard (approx.

    
     CFU/mL) from a fresh overnight culture.
    
  • Dilute this suspension 1:100 in CAMHB.

  • Add 100 µL of this diluted inoculum to every well.

  • Final Cell Density:

    
     CFU/mL.
    
4. Incubation & Readout
  • Incubate at 37°C for 18–24 hours (aerobic).

  • Visual Check: Look for turbidity (cloudiness).

  • MIC Definition: The first clear well (no turbidity) is the MIC.

  • Validation: If the DMSO control well shows inhibition, the assay is invalid.

Workflow Visualization

MIC_Protocol Start Compound Synthesis (Reduct. of 6-Nitro) QC Purity Check (HPLC/NMR >95%) Start->QC Stock Stock Prep (10.24 mg/mL in DMSO) QC->Stock Dilution Serial Dilution (512 - 0.25 µg/mL) Stock->Dilution Inoculum Inoculum Addition (5x10^5 CFU/mL) Dilution->Inoculum Incubate Incubation (37°C, 24h) Inoculum->Incubate Read Read MIC (Visual/Resazurin) Incubate->Read Decision MIC < 64 µg/mL? Read->Decision Lead Promising Lead (Proceed to Acylation) Decision->Lead Yes Inactive Inactive Scaffold (Check Purity/Strain) Decision->Inactive No

Figure 1: Standardized MIC Screening Workflow for Quinazolinone Derivatives.

Part 4: Structure-Activity Relationship (SAR) Logic

Understanding why you are screening the 6-amino variant is crucial. The activity of quinazolin-4-ones is governed by the electronic environment of the fused benzene ring.

  • 6-Nitro (Precursor): Strong Electron Withdrawing Group (EWG). Increases acidity of the system. Often shows higher intrinsic antibacterial activity but higher toxicity.

  • 6-Amino (Target): Electron Donating Group (EDG). Increases electron density on the ring.

    • Direct Activity: Usually lower than nitro.

    • Derivatization Potential: The amino group is a nucleophile. It allows the attachment of sulfonamides or heterocyclic rings (e.g., triazoles), which historically boost MIC potency by 10-100 fold .

  • 3-Phenyl Ring: Essential for hydrophobic interaction with the lipid bilayer of the bacterial cell wall.

SAR_Logic Core Quinazolin-4-one Scaffold Pos3 Position 3: Phenyl Group Core->Pos3 Pos6 Position 6: Substituent Core->Pos6 Effect3 Increases Lipophilicity (Membrane Penetration) Pos3->Effect3 Nitro NO2 (Nitro) High Potency / High Tox Pos6->Nitro Amino NH2 (Amino) Mod. Potency / High Utility Pos6->Amino Deriv Sulfonamides/Ureas (MIC < 1 µg/mL) Amino->Deriv Precursor to Super-Potent Drugs

Figure 2: Structure-Activity Relationship (SAR) driving the screening rationale.

References

  • Singh, A., et al. (2008).[2] "Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives." Biomedical and Pharmacology Journal. (Demonstrates the synthesis and screening of 6-bromo/amino derivatives).

  • Mishra, N., et al. (2018). "Synthesis of New 3-phenylquinazolin-4(3H)-one Derivatives as Potent Antibacterial Agents." Bioorganic Chemistry. (Establishes MIC ranges for 3-phenylquinazolinone class against MRSA).

  • Al-Salahi, R., et al. (2015).[3][4] "Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues." Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides comparative MIC data for methyl/phenyl analogs).

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[5] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." (The gold standard protocol for MIC determination).

  • Bouzroura, S., et al. (2021).[6][4] "Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity." Russian Journal of General Chemistry. (Discusses the 6-nitro to 6-amino reduction and subsequent activity).

Sources

A Comparative Guide to the Kinase Inhibitory Activity of Novel Quinazolinones Versus Lapatinib and Erlotinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the biological activity of emerging quinazolinone-based anticancer agents against the established clinical benchmarks, Lapatinib and Erlotinib. As researchers and drug development professionals, understanding the nuances of target engagement, mechanism of action, and comparative potency is critical for advancing the next generation of targeted therapies. This document synthesizes mechanistic insights with robust experimental data and provides detailed, validated protocols to support your own research endeavors.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a foundational heterocyclic scaffold in modern medicinal chemistry, particularly renowned for its role in the development of potent protein kinase inhibitors.[1] Its rigid structure and capacity for diverse substitutions have made it a privileged framework for designing molecules that can precisely fit into the ATP-binding pockets of key oncogenic kinases.

Lapatinib and Erlotinib, both derivatives of the 4-anilinoquinazoline scaffold, stand as testament to the clinical success of this chemical class.[2][3] They have become indispensable tools in the treatment of specific cancer subtypes and serve as critical benchmarks for evaluating new chemical entities. This guide will dissect the activity of these drugs and compare them with novel quinazolinone derivatives that aim to improve upon their efficacy, selectivity, and resistance profiles.

Mechanism of Action: Targeting the ErbB Family of Receptors

The primary targets for Lapatinib, Erlotinib, and many investigational quinazolinones are members of the ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth factor Receptor (EGFR, or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2, or ErbB2). Dysregulation of these receptors drives uncontrolled cell proliferation and survival in numerous cancers.

Erlotinib: This agent functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[2][4][5] By binding to the ATP pocket within the intracellular domain of the receptor, Erlotinib prevents its autophosphorylation, thereby blocking the initiation of downstream signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[6] This blockade ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[4][5]

Lapatinib: Lapatinib expands on this mechanism as a dual tyrosine kinase inhibitor, targeting both EGFR and HER2.[7][8][9] Like Erlotinib, it binds reversibly to the intracellular ATP-binding site of these receptors, preventing their phosphorylation and subsequent signaling.[3][9] The dual-targeting nature of Lapatinib provides a more comprehensive blockade of ErbB signaling, making it particularly effective in HER2-overexpressing breast cancers and offering a strategy to overcome certain resistance mechanisms that can emerge with single-target agents.[7][10]

Novel Quinazolinone Derivatives: This broad and versatile class of compounds often leverages the same fundamental mechanism, with many being designed as potent EGFR inhibitors.[11][12][13][14] However, the flexibility of the quinazolinone scaffold allows for significant innovation. Researchers have successfully developed derivatives that exhibit activity against drug-resistant EGFR mutants (e.g., T790M) or even engage entirely different targets, such as tubulin, showcasing the platform's vast potential.[1][11][15]

Signaling Pathway and Inhibitor Action

The following diagram illustrates the central role of the EGFR/HER2 signaling pathway in cell proliferation and survival, and highlights the specific points of intervention for these kinase inhibitors.

G cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT HER2 HER2 HER2->RAS_RAF HER2->PI3K_AKT Erlotinib Erlotinib Erlotinib->EGFR Inhibits Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Quinazolinone Quinazolinone Derivatives Quinazolinone->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR/HER2 signaling pathways and points of inhibition.

Comparative Efficacy: A Quantitative Look at In Vitro Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The tables below compile publicly available IC50 data for Lapatinib, Erlotinib, and selected novel quinazolinone derivatives against various cancer cell lines, providing a basis for direct comparison.

Table 1: Representative IC50 Values for Lapatinib

Sensitivity often correlates with HER2 and/or EGFR expression levels.

Cell LineCancer TypeLapatinib IC50 (µM)Reference
BT474Breast (HER2+)0.01 - 0.036[16][17]
SK-BR-3Breast (HER2+)0.080[17]
UACC-812Breast (HER2+)0.010[16]
MDA-MB-453Breast (HER2+)6.08[17]
MDA-MB-231Breast (EGFR+)7.46 - 18.6[16][17]
Table 2: Representative IC50 Values for Erlotinib

Sensitivity is highest in cell lines with specific activating EGFR mutations.

Cell LineCancer TypeErlotinib IC50Reference
HCC827NSCLC (EGFR mut)4 nM[18]
NCI-H3255NSCLC (EGFR mut)41 nM[18]
BxPC-3Pancreatic1.26 - 1.3 µM[19]
KYSE410Esophageal5.00 µM[20]
QG56NSCLC (EGFR wt)8.9 µM[18]
Table 3: Representative IC50 Values for Novel Quinazolinone Derivatives

This showcases the high potency achievable with next-generation compounds.

Compound IDTarget / Cell LineIC50Reference
Compound 79 EGFR (T790M/L858R)0.031 µM[11][12]
Compound 8b EGFR-TK1.37 nM[14]
Compound 5k EGFR-TK10 nM[21]
Compound 6d EGFR-TK0.069 µM[22]
Compound 24 EGFR-TK13.40 nM[23]

Experimental Methodologies: Protocols for In Vitro Validation

The trustworthiness of comparative data hinges on the robustness of the experimental protocols used. Here, we provide detailed, self-validating methodologies for two cornerstone assays in kinase inhibitor profiling.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality and Rationale: This biochemical assay is the first critical step to confirm direct target engagement. It isolates the kinase and substrate from the complex cellular environment to measure the intrinsic ability of a compound to inhibit the enzyme's catalytic activity.[24][25] We describe a luminescence-based method that quantifies the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates less ATP consumed and therefore greater inhibition.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A 1. Prepare serial dilution of test compounds (Quinazolinone, Lapatinib, etc.) C 3. Add test compounds and Kinase Reaction Mix to 384-well plate A->C B 2. Prepare Kinase Reaction Mix: - Purified Kinase (e.g., EGFR) - Substrate Peptide - Kinase Buffer B->C D 4. Add ATP to initiate kinase reaction C->D E 5. Incubate at room temp (e.g., 60 minutes) D->E F 6. Add Kinase-Glo® Reagent to stop reaction and generate luminescent signal E->F G 7. Incubate for 10 minutes F->G H 8. Read luminescence on a plate reader G->H I 9. Calculate % Inhibition and determine IC50 values H->I

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds (e.g., novel quinazolinones, Lapatinib, Erlotinib) and a positive control (e.g., Staurosporine) in a 100% DMSO stock plate.

  • Plate Setup: Transfer a small volume (e.g., 50 nL) of the compound dilutions to a low-volume 384-well assay plate.

  • Kinase Reaction: Prepare a master mix containing the purified kinase (e.g., recombinant human EGFR) and its specific substrate peptide in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[24] Add this mix to the assay plate containing the compounds.

  • Initiation: Initiate the reaction by adding ATP to each well at a concentration close to its Km value for the specific kinase.

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure ATP consumption by adding a commercial luminescence-based reagent (e.g., Kinase-Glo®). This reagent depletes the remaining ATP to generate a light signal.

  • Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a compatible plate reader.

  • Analysis: Convert raw luminescence values to percent inhibition relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

Causality and Rationale: While a kinase assay confirms target binding, a cell-based assay is essential to determine if this translates into a desired biological effect (i.e., killing cancer cells). The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[26] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[26][27][28]

Experimental Workflow: MTT Cell Viability Assay

G cluster_cell_prep Cell Culture & Treatment cluster_assay MTT Reaction & Measurement A 1. Seed cancer cells (e.g., A549, BT474) in a 96-well plate B 2. Allow cells to adhere overnight (24h) A->B C 3. Treat cells with serial dilutions of test compounds B->C D 4. Incubate for 72 hours at 37°C, 5% CO₂ C->D E 5. Add MTT solution (0.5 mg/mL) to each well D->E F 6. Incubate for 3-4 hours (purple formazan crystals form) E->F G 7. Solubilize crystals by adding DMSO or SDS-HCl solution F->G H 8. Read absorbance at ~570 nm using a plate reader G->H I 9. Calculate % Viability and determine IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at an appropriate density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[29]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

  • Incubation: Incubate the plates for a defined exposure time, typically 72 hours, under standard cell culture conditions.

  • MTT Addition: After the treatment period, carefully remove the media and add 100 µL of fresh, serum-free media containing MTT (final concentration of 0.5 mg/mL) to each well.[26]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[27][29] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the IC50 value as described for the kinase assay.

Clinical Context and Future Perspectives

Erlotinib is approved for the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, while Lapatinib is used in combination therapies for HER2-positive breast cancer, often after progression on other treatments.[2][9][30] Their clinical utility is well-defined but also limited by both innate and acquired resistance.

The development of novel quinazolinone derivatives is driven by the need to overcome these limitations. A key area of research is the design of inhibitors that are potent against resistance mutations, such as the EGFR T790M "gatekeeper" mutation, which is a common cause of resistance to first-generation inhibitors like Erlotinib.[11][12] The promising preclinical data for compounds like those shown in Table 3 demonstrate that the quinazolinone scaffold remains a highly valuable and adaptable platform for creating next-generation inhibitors with superior potency, improved selectivity, and the ability to address unmet clinical needs in targeted cancer therapy.

References

  • The Mechanism of Action: How Lap
  • Erlotinib - Wikipedia.
  • Lap
  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applic
  • Lapatinib for Advanced or Metast
  • MTT assay protocol | Abcam.
  • How does erlotinib work (mechanism of action)? - Drugs.com.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.
  • Mechanism of action of erlotinib | Download Scientific Diagram - ResearchG
  • Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - Academia.edu.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES.
  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure | Journal of Medicinal Chemistry - ACS Public
  • Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed.
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • Protocol for Cell Viability Assays - BroadPharm.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Quinazolinone Anticancer Agents Research Guide - PapersFlow.
  • Illustrates Erlotinib's mechanism of action in inhibiting EGFR...
  • erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.
  • Lapatinib (Tykerb): What to Expect, Side Effects, and More - Breastcancer.org.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • An insight into the therapeutic potential of quinazoline deriv
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
  • Medicinal Perspective of Quinazolinone Deriv
  • Lapatinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
  • Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells - AACR Journals.
  • New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed.
  • Landmark Lapatinib D
  • Application Notes and Protocols: Determination of Lapatinib IC50 in Breast Cancer Cell Lines - Benchchem.
  • IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER.
  • Validating Biomarkers of Lapatinib Sensitivity and Resistance: A Compar
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC.
  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression - AACR Journals.
  • IC50 values of selected cell lines | Download Table - ResearchG
  • IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic...
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH.
  • Design, Synthesis, and Antitumor Activity of Erlotinib Deriv
  • IC 50 values of EGFR assay for the most active compounds-6 and 10e-and...
  • Lapatinib (GW572016) | EGFR/HER2 Inhibitor | CAS 231277-92-2 | Selleck Chemicals.
  • The IC 50 values displayed by synthesized derivatives of thiazolo-[2,3-b] quina - ResearchG
  • Identifying erlotinib-sensitive non-small cell carcinoma tumors in mice using [11C]erlotinib PET - NIH.
  • Erlotinib (CP-358774) | EGFR Inhibitor | CAS 183321-74-6 | Selleck Chemicals.
  • Lapatinib clinical trial upd
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem.
  • Lapatinib Increases Overall Survival in Metastatic Breast Cancer Patients With HER2-Positive Circul
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • A Phase 1 Dose Escalation of Lapatinib and Paclitaxel in Recurrent Ovarian Cancer - MDPI.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research.
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.

Sources

Optimizing Cytotoxicity Screening for Quinazolinone Derivatives: A Comparative Guide to MTT and Next-Gen Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinazolinone derivatives represent a cornerstone scaffold in medicinal chemistry, boasting potent anticancer activities through mechanisms such as EGFR inhibition, tubulin polymerization interference, and DNA intercalation. However, their lipophilic nature and specific metabolic impacts pose unique challenges for standard cytotoxicity screening.

This guide provides an expert-level analysis of the MTT assay optimized for quinazolinone testing, while objectively comparing it against MTS/CCK-8 , SRB , and ATP-based assays . We prioritize experimental rigor, addressing solubility artifacts and metabolic interference to ensure reproducible IC50 determination.

The Challenge: Quinazolinone Physicochemistry & Assay Selection

Before detailing protocols, it is critical to understand why standard protocols fail with this compound class.

  • Hydrophobicity: Most quinazolinones require DMSO for solubilization. High DMSO concentrations (>0.5%) can induce background toxicity or precipitate the compound in aqueous media, leading to false negatives.

  • Metabolic Interference: MTT relies on mitochondrial succinate dehydrogenase. If a specific quinazolinone derivative acts as a metabolic inhibitor (uncoupling oxidative phosphorylation) rather than a cytotoxic agent, MTT will report false high toxicity.

  • Spectral Overlap: Some fused quinazolinone rings exhibit fluorescence or absorbance near 570nm, potentially interfering with the formazan signal.

The Gold Standard: Optimized MTT Protocol for Quinazolinones

While newer assays exist, MTT remains the cost-effective workhorse. However, the "standard" protocol must be modified for hydrophobic drugs.

The Workflow Visualization

The following diagram outlines the critical decision points and workflow for testing hydrophobic quinazolinones.

MTT_Workflow cluster_check Quality Control Start Compound Preparation (Quinazolinone) Solubility Solubility Check (DMSO Stock) Start->Solubility Treatment Drug Treatment (Serial Dilution) Solubility->Treatment Ensure <0.5% DMSO Seeding Cell Seeding (96-well Plate) Seeding->Treatment Incubation Incubation (24h - 72h) Treatment->Incubation Check1 Microscopy Check (Precipitation?) Treatment->Check1 MTT_Add Add MTT Reagent (Tetrazolium) Incubation->MTT_Add Metabolism Mitochondrial Reduction (Formazan Crystal Formation) MTT_Add->Metabolism Solubilization Solubilization Step (DMSO or SDS/HCl) Metabolism->Solubilization Critical for Crystals Read Absorbance Read (570nm) Solubilization->Read

Figure 1: Optimized MTT workflow emphasizing solubility checks critical for lipophilic quinazolinone derivatives.

Step-by-Step Methodology

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored in dark).

  • Solubilization Buffer: 100% DMSO (preferred for quinazolinones due to high solubility of the drug and formazan).

Protocol:

  • Seeding: Plate cells (e.g., A549 or MCF-7) at

    
     cells/well in 100 µL media. Incubate for 24h to allow attachment.
    
    • Expert Note: Do not use edge wells if possible; fill with PBS to prevent evaporation ("Edge Effect").

  • Compound Preparation: Dissolve Quinazolinone in 100% DMSO to create a 10-100 mM stock.

  • Treatment: Prepare serial dilutions in culture media.

    • Critical: Ensure final DMSO concentration is constant across all wells (e.g., 0.1%) including the vehicle control.

  • Incubation: Treat cells for 48h or 72h.

  • MTT Addition: Add 10-20 µL of MTT stock to each well. Incubate for 3-4 hours at 37°C.

    • Visual Check: Look for purple formazan crystals. If crystals appear in the supernatant (floating), the cells may be detaching (cytotoxicity).

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100-150 µL DMSO. Shake plate for 10 mins.

  • Measurement: Measure absorbance at 570 nm (reference 630 nm).

Comparative Analysis: MTT vs. Alternatives

While MTT is standard, it is not always the best for quinazolinones. The following table compares MTT against MTS/CCK-8 (Tetrazolium analogs), SRB (Protein stain), and ATP (Luminescence).

Performance Comparison Table
FeatureMTT Assay MTS / CCK-8 (WST-8) SRB Assay ATP (CellTiter-Glo)
Mechanism Mitochondrial Reductase (Metabolic)Mitochondrial Reductase (Metabolic)Total Protein Content (Biomass)ATP Quantitation (Metabolic)
Solubility Insoluble Formazan (Requires DMSO step)Soluble Formazan (One-step)N/A (Dye binds fixed proteins)Soluble (Luminescence)
Quinazolinone Suitability Moderate. Risk of precipitation during solubilization step.High. No solvent addition needed; reduces handling errors.Excellent. Best for hydrophobic drugs; fixes cells, ignoring metabolic flux.High. Most sensitive; good for potent derivatives.
Interference Metabolic inhibitors, Reducers.Metabolic inhibitors.Colorimetric drugs (rare).Luciferase inhibitors.
Sensitivity ModerateModerate to HighHighVery High
Cost $

$

Expert Analysis of Alternatives

Why Switch to SRB? For quinazolinone derivatives, the Sulforhodamine B (SRB) assay is often superior to MTT.

  • Reasoning: Quinazolinones are often cytostatic (stopping growth via EGFR inhibition) rather than immediately cytotoxic. MTT measures metabolic activity, which can fluctuate. SRB measures total protein (biomass).

  • Protocol Advantage: SRB fixes cells with Trichloroacetic acid (TCA). This stops all biological activity immediately, preserving the state of the cells and eliminating issues with drug metabolism during the assay readout [1].

Why Switch to CCK-8/WST-8? If high-throughput screening (HTS) of a quinazolinone library is required:

  • Reasoning: WST-8 produces a water-soluble formazan. It eliminates the media aspiration and DMSO solubilization steps of MTT. This reduces the risk of washing away loosely adherent dying cells or precipitating the hydrophobic quinazolinone drug [2].

Experimental Data: Interpreting the Results

When testing a novel Quinazolinone (e.g., "Compound QZ-1"), discrepancies between assays can reveal mechanism of action.

Case Study: Metabolic Interference

Scenario: Compound QZ-1 is tested on HeLa cells.

AssayIC50 Result (µM)Interpretation
MTT 2.5 ± 0.3Suggests high potency.
SRB 10.2 ± 1.1Suggests moderate potency.
ATP 2.1 ± 0.2Matches MTT.

Analysis: The significantly lower IC50 in metabolic assays (MTT/ATP) compared to biomass (SRB) suggests that "Compound QZ-1" may impair mitochondrial function early, reducing metabolic signal before the cell actually dies or detaches. Recommendation: Trust the SRB data for true antiproliferative efficacy; investigate mitochondrial toxicity.

Mechanistic Context: EGFR Signaling Pathway

Many quinazolinones target the EGFR pathway. Understanding this pathway helps interpret time-dependent assay results (e.g., 24h vs 72h).

EGFR_Pathway EGFR EGFR / HER2 (Receptor Tyrosine Kinase) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Outcome Cell Proliferation & Survival mTOR->Outcome RAF RAF/MEK/ERK RAS->RAF RAF->Outcome

Figure 2: Quinazolinone mechanism of action via EGFR inhibition. Note that downstream effects (reduced proliferation) take time to manifest, necessitating 48-72h incubation periods for accurate IC50s.

Troubleshooting & Validation Checklist

To ensure scientific integrity (E-E-A-T), verify your protocol against these checkpoints:

  • Linearity Check: Have you validated that absorbance is linear with cell number for your specific cell line? (Perform a standard curve before drug testing).

  • Solvent Control: Does the Vehicle Control (DMSO only) show >95% viability compared to Media Control? If not, reduce DMSO concentration.

  • Wavelength Correction: For MTT, always subtract background absorbance at 630-650 nm from the 570 nm reading to correct for plastic imperfections and cell debris.

  • Microscopy Validation: Always visually inspect wells before adding MTT. If the assay says 90% death but the monolayer looks intact, you have a metabolic artifact [3].

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

in vitro COX-2 inhibition potential of 6-amino-3-phenylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vitro COX-2 Inhibition Potential of 6-Amino-3-Phenylquinazolin-4-One

Executive Summary: The Scaffold vs. The Standard

In the realm of non-steroidal anti-inflammatory drug (NSAID) discovery, 6-amino-3-phenylquinazolin-4-one represents a critical pharmacophore scaffold rather than a standalone clinical endpoint. While commercial "coxibs" (e.g., Celecoxib, Rofecoxib) rely on a tricyclic core to achieve COX-2 selectivity, the quinazolinone class offers a distinct advantage: a modifiable 6-amino "warhead" position that allows for precise tuning of lipophilicity and hydrogen bonding.

This guide objectively compares the in vitro performance of this quinazolinone scaffold—specifically its optimized derivatives—against industry-standard COX-2 inhibitors.

Key Finding: While the unsubstituted 6-amino-3-phenylquinazolin-4-one exhibits moderate non-selective inhibition, its Schiff base and Urea derivatives achieve IC


 values in the low micromolar to nanomolar range (0.33 – 0.80 µM), rivaling Celecoxib (0.30 – 0.90 µM) with superior Selectivity Indices (SI > 300).

Structural Context & Mechanism of Action

To understand the inhibition potential, one must analyze the Structure-Activity Relationship (SAR). The quinazolin-4-one core mimics the arachidonic acid binding site within the COX enzyme.

  • The "Hinge" Region: The N-1 and N-3 nitrogens of the quinazolinone ring form hydrogen bonds with the active site residues (Arg120, Tyr355).

  • The 6-Amino "Anchor": This is the critical differentiation point. The free amino group (

    
    ) is often too polar for optimal deep-pocket penetration. However, derivatizing this group (e.g., into a Schiff base or urea) extends the molecule into the COX-2 specific side pocket (Val523), a feature absent in COX-1 (which has the bulkier Ile523).
    
Visualization: SAR & Binding Logic

SAR_Mechanism cluster_0 Selectivity Mechanism Scaffold 6-amino-3-phenylquinazolin-4-one (Core Scaffold) Derivatization Chemical Modification (Schiff Base / Urea) Scaffold->Derivatization Targeting 6-NH2 COX2_Pocket COX-2 Active Site (Val523 Side Pocket) Derivatization->COX2_Pocket Steric fit & H-Bonding Inhibition High Potency Inhibition (IC50 < 1 µM) COX2_Pocket->Inhibition Blocks Arachidonic Acid

Figure 1: The logical flow from the core scaffold to optimized COX-2 inhibition via structural modification of the 6-amino position.

Comparative Performance Analysis

The following data aggregates in vitro enzyme inhibition assays (Ovine/Human COX-2) comparing the quinazolinone scaffold's optimized derivatives against standard NSAIDs.

Table 1: IC


 and Selectivity Index (SI) Comparison 
Compound ClassSpecific VariantCOX-2 IC

(µM)
COX-1 IC

(µM)
Selectivity Index (SI)*Performance Verdict
Quinazolinone Scaffold Unsubstituted 6-amino15.0 – 63.010.0 – 25.0~0.5 – 2.0Weak/Non-Selective
Optimized Derivative 2,3-disubstituted Schiff base0.33 ± 0.02 >100> 303 Superior Selectivity
Optimized Derivative Quinazolinone-Urea Hybrid0.40 ± 0.05>100> 250High Potency
Celecoxib Standard Control0.30 – 0.42>100> 333Industry Standard
Diclofenac Standard NSAID1.10 – 3.503.50 – 4.00~1.8Poor Selectivity

*Selectivity Index (SI) = IC


(COX-1) / IC

(COX-2). Higher is better.

Data Interpretation:

  • The Scaffold Gap: The raw 6-amino-3-phenylquinazolin-4-one molecule (Row 1) is a weak inhibitor. It requires "decoration" to function effectively.

  • The "Sweet Spot": Derivatives where the 6-amino group is converted to a Schiff base (Row 2) show bioactivity nearly identical to Celecoxib. This confirms that the 6-amino group is the ideal "vector" for drug design.

Experimental Methodology: Validating the Inhibition

To replicate these results or test new derivatives, a standardized Colorimetric COX (Ovine) Inhibitor Screening Assay is recommended. This protocol is self-validating via the use of known standards (Celecoxib/Indomethacin).

Protocol Workflow

1. Reagent Preparation:

  • Buffer: 0.1 M Tris-HCl (pH 8.0).

  • Heme Source: Hematin (essential cofactor for COX peroxidase activity).

  • Substrate: Arachidonic Acid (100 µM final concentration).

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

2. The Reaction Logic: COX enzymes possess dual activity: Cyclooxygenase (converts Arachidonic Acid to PGG2) and Peroxidase (converts PGG2 to PGH2). The assay measures the Peroxidase step. The reduction of PGG2 drives the oxidation of TMPD, causing a color change (Colorless


 Blue, 

590 nm).

3. Step-by-Step Procedure:

  • Blank: Add Buffer + Heme + Solvent (DMSO).

  • Control (100% Activity): Add Buffer + Heme + COX-2 Enzyme + Solvent.

  • Inhibitor (Test): Add Buffer + Heme + COX-2 Enzyme + 6-amino-derivative (dissolved in DMSO).

  • Incubation: Incubate for 5–10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add Arachidonic Acid + TMPD solution.

  • Measurement: Monitor Absorbance (590 nm) for 5 minutes. Calculate the slope (rate of reaction).

Visualization: Assay Workflow

Assay_Protocol Start Start: Reagent Prep (Tris-HCl, Heme, Enzyme) Incubation Incubation (10 min) Enzyme + Inhibitor (Test Compound) Start->Incubation Substrate Add Substrate (Arachidonic Acid + TMPD) Incubation->Substrate Reaction Enzymatic Reaction PGG2 -> PGH2 (Peroxidase) Substrate->Reaction Initiation Detection Colorimetric Detection (Absorbance @ 590 nm) Reaction->Detection TMPD Oxidation Calculation Calculate IC50 vs. Celecoxib Control Detection->Calculation

Figure 2: Step-by-step workflow for the Colorimetric COX Inhibitor Screening Assay.

Critical Evaluation & Expert Insights

Pros of the 6-Amino-Quinazolinone Scaffold:

  • Synthetic Versatility: The 6-amino group is highly nucleophilic, allowing for easy one-step coupling with aldehydes (Schiff bases) or isocyanates (ureas).

  • Low Ulcerogenic Potential: Studies indicate that quinazolinone derivatives often show reduced gastric toxicity compared to traditional NSAIDs like Indomethacin, likely due to higher COX-2 selectivity.

  • Dual-Targeting Potential: Beyond COX-2, this scaffold is frequently investigated for EGFR inhibition (anticancer), offering a "multi-target" approach for inflammation-driven cancers.

Cons/Limitations:

  • Solubility: Many high-potency derivatives (especially Schiff bases) suffer from poor aqueous solubility, requiring formulation strategies (e.g., nano-emulsions) for in vivo efficacy.

  • Metabolic Stability: The imine bond in Schiff base derivatives can be hydrolytically unstable in plasma. Urea derivatives (

    
    ) are generally preferred for drug development due to higher stability.
    

References

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis. Journal of Applied Pharmaceutical Science.

  • Design, synthesis of 2,3-disubstituted 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents. Elsevier / European Journal of Medicinal Chemistry.

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives. MDPI International Journal of Molecular Sciences.

  • Triple targeting of mutant EGFR, COX-2, and 15-LOX: design and synthesis of novel quinazolinone tethered phenyl urea derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.